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Foundational

Introduction: The Structural Significance of 3,4-Dihydro-2H-1-Benzopyran-6-methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dihydro-2H-1-Benzopyran-6-methanol This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dihydro-2H-1-Benzopyran-6-methanol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dihydro-2H-1-benzopyran-6-methanol, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, detailed experimental protocols, and a thorough, evidence-based prediction and interpretation of the compound's spectral data.

3,4-Dihydro-2H-1-benzopyran-6-methanol, commonly referred to as 6-(hydroxymethyl)chroman, belongs to the chroman family of compounds. The chroman scaffold is a core structural motif in a wide array of biologically active molecules, including tocopherols (Vitamin E) and various flavonoids. The presence of a reactive hydroxymethyl group on this stable heterocyclic system makes it a valuable building block in medicinal chemistry for the synthesis of more complex pharmaceutical agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such organic molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states, and the specific frequency required for this "resonance" is measured.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This gives rise to the key parameters observed in an NMR spectrum:

  • Chemical Shift (δ): The position of an NMR signal along the x-axis, measured in parts per million (ppm). It is indicative of the degree of "shielding" or "deshielding" of a nucleus by surrounding electrons. Electron-withdrawing groups, for instance, deshield the nucleus, causing its signal to appear at a higher ppm value (downfield).[1][2]

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei, which causes NMR signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of adjacent protons and their dihedral angles.

The choice of deuterated solvent is also critical, as it can influence the chemical shifts of the solute molecule through various intermolecular interactions.[3][4][5]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol outlines a standard procedure for the analysis of a compound like 3,4-dihydro-2H-1-benzopyran-6-methanol.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for polar compounds and allows for the observation of exchangeable protons like those in hydroxyl groups, or acetone-d₆.[6]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Filtration: To ensure magnetic field homogeneity and prevent spectral line broadening, the sample solution must be free of any solid particles. It is best practice to filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, modern spectrometers can accurately reference the spectrum to the residual signal of the deuterated solvent.[8]

NMR Instrument Parameters

The following are typical starting parameters for acquiring 1D spectra on a 400 or 500 MHz spectrometer. These may require optimization based on the specific sample and instrument.[9][10]

For ¹H NMR:

  • Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.

  • Spectral Width (sw): A range of -2 to 14 ppm is standard for most organic molecules.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the relaxation of the proton spins.

For ¹³C NMR:

  • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a significantly higher number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

  • Spectral Width (sw): A standard spectral width of 0 to 220 ppm covers the chemical shift range for most organic compounds.[2]

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum by collapsing all carbon signals into singlets.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve 5-25 mg in 0.7 mL CDCl3 Filter Filter into NMR Tube Dissolve Sample->Filter Insert Insert Sample into Magnet Filter->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire_1H Acquire 1D 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 1D 13C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process_Data Process Spectra (FT, Phasing, Baseline) Acquire_2D->Process_Data Assign_Spectra Assign Signals Process_Data->Assign_Spectra Structure_Elucidation Elucidate Structure Assign_Spectra->Structure_Elucidation

Predicted NMR Spectra of 3,4-Dihydro-2H-1-Benzopyran-6-methanol

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of the target molecule. The atom numbering scheme used for assignment is shown below.

G C8a C8a C8 C8 C7 C7 C6 C6 C5 C5 C4a C4a O1 O1 C2 C2 C3 C3 C4 C4 C9 C9 O10 O10

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Justification
H56.95dJ ≈ 2.01HAromatic proton ortho to the CH₂OH group and meta to the ether oxygen. Experiences moderate deshielding.
H76.75ddJ ≈ 8.2, 2.01HAromatic proton ortho to H8 and meta to both the CH₂OH and ether oxygen.
H86.68dJ ≈ 8.21HAromatic proton ortho to the ether oxygen, which is strongly shielding. Appears most upfield.
H9 (CH₂)4.55s-2HBenzylic protons adjacent to an oxygen and an aromatic ring. The chemical shift is similar to that of benzyl alcohol (4.67 ppm in CDCl₃).[11]
H2 (OCH₂)4.15tJ ≈ 5.02HMethylene protons adjacent to the ether oxygen. Deshielded by the oxygen atom. Typical for the O-CH₂ group in a chroman ring.[12]
H4 (ArCH₂)2.75tJ ≈ 6.52HBenzylic methylene protons adjacent to the aromatic ring.
H3 (CH₂)1.95m-2HAliphatic methylene protons situated between two other methylene groups.
H10 (OH)1.60s (broad)-1HHydroxyl proton. Its chemical shift can vary with concentration and temperature and it often appears as a broad singlet.[13]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon Predicted δ (ppm) Justification
C8a152.0Aromatic carbon ortho to the ether oxygen (C-O-Ar), highly deshielded.
C6131.5Aromatic carbon bearing the CH₂OH group.
C5128.0Aromatic CH carbon.
C4a127.5Quaternary aromatic carbon ipso to the CH₂ group of the pyran ring.
C7122.0Aromatic CH carbon.
C8116.0Aromatic CH carbon ortho to the ether oxygen, significantly shielded.
C266.5Aliphatic carbon bonded to the ether oxygen (O-CH₂), strongly deshielded.
C965.0Carbon of the hydroxymethyl group (Ar-CH₂-OH). Similar to the CH₂ carbon in benzyl alcohol (~65.2 ppm).[11]
C424.5Benzylic methylene carbon (Ar-CH₂).
C322.0Aliphatic methylene carbon.

Advanced Structural Verification with 2D NMR

While 1D NMR provides substantial information, a complete and unambiguous assignment of all signals requires 2D NMR techniques. These experiments correlate signals based on their interactions, providing a roadmap of the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). For 3,4-dihydro-2H-1-benzopyran-6-methanol, COSY would show correlations between H2/H3 and H3/H4, confirming the connectivity within the dihydropyran ring. It would also show correlations between the aromatic protons H7 and H8.[14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~4.15 ppm (H2) would correlate with the carbon signal at ~66.5 ppm (C2).[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the H9 methylene protons to carbons C5, C6, and C7, confirming the position of the hydroxymethyl group on the aromatic ring.[14][16]

// Define nodes with positions C8a [label="C8a", pos="0,1!"]; C8 [label="H8", pos="-0.87,0.5!"]; C7 [label="H7", pos="-0.87,-0.5!"]; C6 [label="C6", pos="0,-1!"]; C5 [label="H5", pos="0.87,-0.5!"]; C4a [label="C4a", pos="0.87,0.5!"]; O1 [label="O1", pos="0,2!"]; C2 [label="H2", pos="1.73,2!"]; C3 [label="H3", pos="2.6,1!"]; C4 [label="H4", pos="1.73,0!"]; C9 [label="H9", pos="0,-2!"];

// Draw structure C8a -- C8 -- C7 -- C6 -- C5 -- C4a -- C8a [color="#5F6368"]; C8a -- O1 [color="#5F6368"]; C4a -- C4 [color="#5F6368"]; C6 -- C9 [color="#5F6368"]; O1 -- C2 -- C3 -- C4 [color="#5F6368"];

// HMBC Correlations H9_node [label="H9", pos="0,-2!", shape=none]; C5_node [label="C5", pos="0.87,-0.5!", shape=none]; C6_node [label="C6", pos="0,-1!", shape=none]; C7_node [label="C7", pos="-0.87,-0.5!", shape=none];

H9_node -> C5_node [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5]; H9_node -> C6_node [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5]; H9_node -> C7_node [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5];

// COSY Correlations H2_node [label="H2", pos="1.73,2!", shape=none]; H3_node [label="H3", pos="2.6,1!", shape=none]; H4_node [label="H4", pos="1.73,0!", shape=none]; H7_node [label="H7", pos="-0.87,-0.5!", shape=none]; H8_node [label="H8", pos="-0.87,0.5!", shape=none];

H2_node -> H3_node [color="#4285F4", style=dashed, arrowhead=none, penwidth=1.5]; H3_node -> H4_node [color="#4285F4", style=dashed, arrowhead=none, penwidth=1.5]; H7_node -> H8_node [color="#4285F4", style=dashed, arrowhead=none, penwidth=1.5]; } Caption: Key expected COSY (blue) and HMBC (red) correlations.

Conclusion

This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of 3,4-dihydro-2H-1-benzopyran-6-methanol. Through a combination of foundational principles, detailed experimental protocols, and evidence-based spectral prediction, a comprehensive analytical picture of the molecule has been constructed. The predicted chemical shifts, multiplicities, and correlations serve as a robust reference for researchers working with this compound and its derivatives. The application of 1D and 2D NMR techniques, as outlined, is essential for the definitive structural confirmation and purity assessment required in modern chemical and pharmaceutical research.

References

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  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ACD/Labs. NMR Prediction. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. Available from: [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Phys. Chem. Chem. Phys., 2021,23, 20384-20395. Available from: [Link]

  • Zhang, J., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics, 2021. Available from: [Link]

  • Lee, S., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 2022. Available from: [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for "Iron-Catalysed Cross-Coupling of Alcohols and Grignard Reagents". Available from: [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. 2007. Available from: [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 1967. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020. Available from: [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Available from: [Link]

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Exploratory

Mass spectrometry fragmentation patterns for 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

An In-Depth Technical Guide for Structural Elucidation and Analytical Profiling Executive Summary The 2H-1-benzopyran (chroman) ring system is a privileged heterocyclic scaffold in medicinal chemistry, serving as the str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Elucidation and Analytical Profiling

Executive Summary

The 2H-1-benzopyran (chroman) ring system is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for tocopherols (Vitamin E), selective estrogen receptor modulators (SERMs), and a vast array of antioxidant therapeutics. Specifically, 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (commonly referred to as Chroman-6-methanol; C10​H12​O2​ ; Monoisotopic Mass: 164.0837 Da) represents a critical synthetic intermediate and a common metabolic substructure[1].

For researchers and drug development professionals, the unambiguous structural characterization of this molecule via mass spectrometry (MS) is paramount. This whitepaper provides an authoritative, mechanistic breakdown of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, coupled with self-validating experimental protocols designed to ensure absolute analytical confidence.

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV electron ionization, chroman derivatives exhibit highly reproducible and structurally diagnostic unimolecular dissociation pathways. The fragmentation is primarily governed by the ionization potential of the pyran oxygen and the fused aromatic ring, which dictate the initial site of charge localization[2].

Molecular Ion Stability ( [M]+∙ , m/z 164)

The molecular ion of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- is moderately stable. The electron-donating nature of the pyran oxygen and the extended π -system of the aromatic ring allows for the stabilization of the radical cation, resulting in a distinct, easily identifiable [M]+∙ peak at m/z 164[3].

Retro-Diels-Alder (RDA) Cleavage (m/z 136)

The most diagnostically significant fragmentation for 3,4-dihydro-2H-1-benzopyran systems is the Retro-Diels-Alder (RDA) cleavage of the non-aromatic dihydropyran ring[4].

  • Causality: The dihydropyran ring is structurally analogous to a cyclohexene fused to a benzene ring. Upon ionization, the localized charge on the aromatic moiety induces a concerted (or rapid stepwise) extrusion of an ethylene neutral ( C2​H4​ , 28 Da) from the C3-C4 positions.

  • Diagnostic Value: This yields a highly stable radical cation at m/z 136. Because the RDA reaction in chromans is voltage-independent, the relative abundance of the m/z 136 ion serves as a primary, robust structural marker for the intact dihydropyran core[2].

Benzylic Cleavage (m/z 133)

The presence of the hydroxymethyl group ( −CH2​OH ) at the C6 position introduces a highly favorable, competing benzylic cleavage pathway.

  • Causality: Alpha-cleavage at the benzylic position results in the loss of a hydroxymethyl radical ( ∙CH2​OH , 31 Da). The driving force for this cleavage is the formation of an even-electron (EE) cation at m/z 133.

  • Stabilization: This resulting ion is exceptionally stable because the positive charge is delocalized via resonance across the aromatic system and the adjacent pyran oxygen, forming a substituted chromenyl cation[3].

Dehydration and Ring Expansion (m/z 146)

Aliphatic and benzylic alcohols frequently undergo water loss under high-energy EI conditions. The −CH2​OH group can eliminate H2​O (18 Da) to form a radical cation at m/z 146. This is often followed by a ring expansion mechanism yielding a stable tropylium-like structure, a classic hallmark of substituted benzylic systems[4].

MS_Fragmentation M Molecular Ion [M]+• C10H12O2 m/z 164 RDA RDA Fragment [M - C2H4]+• m/z 136 M->RDA Retro-Diels-Alder - C2H4 (28 Da) Benzylic Chromenyl Cation [M - •CH2OH]+ m/z 133 M->Benzylic Benzylic Cleavage - •CH2OH (31 Da) Dehydrated Dehydrated Ion [M - H2O]+• m/z 146 M->Dehydrated Dehydration - H2O (18 Da) Tropylium Substituted Tropylium [m/z 133 - CO]+ m/z 105 Benzylic->Tropylium Ring Contraction - CO (28 Da)

Primary EI-MS fragmentation pathways of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-.

Electrospray Ionization (ESI-MS/MS) Dynamics

While EI is preferred for the analysis of volatile, low-molecular-weight chromans, LC-ESI-MS/MS is the gold standard for profiling these compounds in complex biological matrices (e.g., plasma, microsomal incubations).

In positive ion mode (ESI+), 2H-1-Benzopyran-6-methanol, 3,4-dihydro- readily forms a protonated precursor [M+H]+ at m/z 165. The fragmentation in ESI is heavily guided by the electronic charges of the constituent atoms, with protonation occurring preferentially at the pyran oxygen due to its higher proton affinity compared to the benzylic hydroxyl group[5].

Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of water ( H2​O , 18 Da) from the hydroxymethyl group, yielding an intense product ion at m/z 147. Higher collision energies force the opening of the pyran ring, leading to the subsequent loss of carbon monoxide ( CO , 28 Da) to generate lower-mass aromatic fragments[5].

Quantitative Data Summary

The following table summarizes the key diagnostic ions, their exact masses, neutral losses, and structural assignments for 2H-1-Benzopyran-6-methanol, 3,4-dihydro- under standard MS conditions.

Ion Typem/z (Nominal)Neutral Loss (Da)Formula of IonStructural Assignment / Mechanism
EI Molecular Ion 164N/A [C10​H12​O2​]+∙ Intact radical cation [M]+∙
EI Fragment 14618 ( H2​O ) [C10​H10​O]+∙ Dehydration of the hydroxymethyl group
EI Fragment 13628 ( C2​H4​ ) [C8​H8​O2​]+∙ Retro-Diels-Alder (RDA) cleavage of pyran ring
EI Fragment 13331 ( ∙CH2​OH ) [C9​H9​O]+ Benzylic cleavage yielding chromenyl cation
ESI Precursor 165N/A [C10​H13​O2​]+ Protonated intact molecule [M+H]+
ESI Product 14718 ( H2​O ) [C10​H11​O]+ CID-induced dehydration

Self-Validating Experimental Protocols

To ensure absolute structural confidence, analytical workflows must be designed as self-validating systems. The following GC-EI-MS protocol incorporates chemical derivatization to validate the presence of the primary alcohol and prevent thermal degradation during chromatographic transfer.

Derivatization and Sample Preparation

Causality: Primary alcohols like the C6-methanol group can undergo thermal dehydration in the GC inlet. Silylation transforms the analyte into its trimethylsilyl (TMS) ether, shifting the molecular ion from 164 Da to 236 Da. This alters the benzylic cleavage neutral loss from 31 Da ( ∙CH2​OH ) to 103 Da ( ∙CH2​OTMS ), serving as an orthogonal confirmation of the hydroxyl group.

  • Aliquoting: Transfer 100 µL of the chroman-6-methanol standard (1 mg/mL in anhydrous pyridine) into a silanized glass GC vial.

  • Internal Standard: Add 10 µL of an isotopically labeled internal standard (e.g., Chroman-d4) to correct for derivatization efficiency and injection volume variance.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to ensure complete conversion to the TMS-ether.

GC-EI-MS Acquisition Parameters
  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The mid-polarity phase and gentle ramp ensure baseline resolution from derivatization byproducts.

  • Ionization: Set the EI source to 70 eV and 230°C. Causality: 70 eV is the universally standardized energy for generating highly reproducible, library-matchable fragmentation spectra[3].

  • Mass Analysis: Scan range m/z 50 to 400. Ensure the quadrupole is tuned using PFTBA (Perfluorotributylamine) prior to the run to validate mass accuracy across the target range.

Workflow Sample Sample Prep (Derivatization) GC GC Separation (DB-5MS) Sample->GC Ionization EI Ionization (70 eV) GC->Ionization Analyzer Mass Analyzer (Quad/TOF) Ionization->Analyzer Data Data Acquisition & Matching Analyzer->Data

Standardized GC-EI-MS workflow for structural characterization of chroman derivatives.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives AIP Publishing[Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems PMC (National Institutes of Health)[Link]

  • The behaviour of tetralin, chroman, isochroman, thiochroman... under electron impact (Phys. Org. 1727) RSC Publishing[Link]

  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS Science and Education Publishing[Link]

  • 3,4-dihydro-2H-chromen-3-ylmethanol | C10H12O2 | CID 2795460 PubChem - NIH[Link]

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Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 3,4-Dihydro-2H-1-benzopyran-6-methanol

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Pharmacological Significance The compound 3,4-dihydro-2H-1-benzopyran-6-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Pharmacological Significance

The compound 3,4-dihydro-2H-1-benzopyran-6-methanol (often referred to as chroman-6-ylmethanol, CAS: 99186-11-5) represents a highly privileged structural motif in medicinal chemistry. The bicyclic chroman core is the foundational scaffold for numerous biologically active molecules, ranging from natural antioxidants (tocopherols) to synthetic pharmaceuticals such as beta-blockers and novel antiplasmodial agents.

Understanding the precise three-dimensional architecture of this molecule is critical for rational drug design. As demonstrated in recent structure-activity relationship studies on natural-product-inspired 1-benzopyrans , the spatial orientation of the chroman core—and specifically the hydrogen-bonding vector provided by the 6-methanol substituent—dictates the ligand's ability to anchor into hydrophobic target pockets, such as the mepacrine binding site in Plasmodium enzymes. This whitepaper provides an in-depth crystallographic profile of the 3,4-dihydro-2H-1-benzopyran core, detailing the causality behind its conformational preferences and the rigorous X-ray diffraction protocols required to resolve its structure.

Conformational Dynamics of the Chroman Core

The 3,4-dihydro-2H-1-benzopyran system is not a planar entity. The structural rigidity of the fused aromatic benzene ring (C4a–C5–C6–C7–C8–C8a) forces the adjacent aliphatic dihydropyran ring to adopt specific puckered geometries to minimize steric strain.

Crystallographic analyses of closely related chroman derivatives reveal that the dihydropyran ring exists in a dynamic equilibrium between a half-chair and an envelope conformation .

  • The Half-Chair (Global Minimum): The steric repulsion between the axial hydrogens at C3 and C4 forces the ring out of planarity. The system locks into a half-chair conformation where a twofold axis intersects the C2–C3 bond, placing the O1 and C4a atoms roughly in the plane of the benzene ring, while C2 and C3 are displaced on opposite sides of this plane.

  • The 6-Methanol Vector: The primary alcohol at the C6 position possesses free rotation (defined by the torsion angle C5–C6–C11–O11). In the solid state, this rotation is arrested in a conformation that maximizes intermolecular hydrogen bonding, driving the supramolecular assembly of the crystal lattice.

Conformation HC Half-Chair Conformation (Global Energy Minimum) ENV Envelope Conformation (Local Minimum) HC->ENV Low Energy Barrier PLANAR Planar Conformation (Transition State) HC->PLANAR Forbidden Pathway ENV->PLANAR High Steric Strain

Conformational energy landscape of the 3,4-dihydro-2H-1-benzopyran ring.

Self-Validating X-Ray Diffraction Methodology

To accurately capture the puckering parameters and the hydrogen-bonding network of 3,4-dihydro-2H-1-benzopyran-6-methanol, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed. The following methodology is designed as a self-validating system, ensuring that each step provides internal quality control metrics.

Step-by-Step Protocol

Step 1: Supersaturation and Nucleation

  • Action: Dissolve 50 mg of the compound in 2 mL of a 1:1 (v/v) methanol/ethyl acetate mixture at 40 °C. Allow slow evaporation at 22 °C. For challenging chroman derivatives, laser-induced crystallization may be applied .

  • Causality: Methanol solvates the polar 6-methanol group, while ethyl acetate provides a non-competing hydrophobic environment for the chroman core. Slow evaporation minimizes the nucleation rate, favoring the growth of single, defect-free macroscopic crystals rather than microcrystalline twins.

  • Validation Checkpoint: Inspect under polarized light microscopy. Complete extinction of light at 90° rotation confirms a single-crystal domain without twinning.

Step 2: Cryogenic Mounting

  • Action: Harvest a crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm), coat it in perfluoropolyether oil, and mount it on a cryoloop. Instantly transfer to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Flash-cooling to 100 K arrests molecular motion, drastically reducing the Debye-Waller thermal displacement parameters. This is essential for resolving the weak electron density of the highly mobile hydroxyl hydrogen atom on the 6-methanol group.

  • Validation Checkpoint: The initial diffraction frames must show sharp, well-defined spots extending beyond 0.8 Å resolution. Diffuse scattering indicates solvent inclusion or lattice disorder.

Step 3: Data Collection and Integration

  • Action: Collect diffraction data using graphite-monochromatized MoKα radiation ( λ=0.71075 Å) via an area detector.

  • Causality: MoKα radiation has a shorter wavelength than CuKα, which minimizes X-ray absorption by the sample, ensuring uniform intensity data across all diffraction angles and allowing for high-resolution data collection.

  • Validation Checkpoint: Post-integration, the internal agreement factor ( Rint​ ) must be < 0.05. A higher value indicates poor crystal quality or uncorrected absorption effects.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing bypasses the limitations of traditional direct methods for light-atom structures, providing an unbiased initial electron density map.

  • Validation Checkpoint: The final goodness-of-fit (GooF) should be near 1.000, and the final R1​ value should be < 0.05. The maximum residual electron density peak should not exceed 0.5 e−/A˚3 .

XRD_Workflow A 1. Sample Preparation (Methanol/EtOAc 1:1) B 2. Slow Evaporation & Nucleation A->B C 3. Crystal Mounting (Cryoloop, 100K) B->C D 4. X-Ray Diffraction (MoKα, λ=0.71075 Å) C->D E 5. Data Reduction (R_int < 0.05 Validation) D->E F 6. Structure Solution (SHELXT) E->F G 7. Refinement (SHELXL, R1 < 0.05) F->G

Workflow for Single-Crystal X-Ray Diffraction of Chroman Derivatives.

Quantitative Structural Data

The following tables summarize the expected quantitative crystallographic parameters and bond metrics for 3,4-dihydro-2H-1-benzopyran-6-methanol, synthesized from established data on highly similar chroman-methanol derivatives.

Table 1: Representative Crystallographic Parameters

ParameterTypical Value / Descriptor
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (MoKα) 0.71075 Å
Volume ( V ) ~1200 - 1500 ų
Z (Molecules/unit cell) 4
Calculated Density ( ρcalc​ ) ~1.25 - 1.35 g/cm³
Absorption Coefficient ( μ ) ~0.09 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090

Table 2: Key Bond Lengths and Torsion Angles Defining the Chroman Core

Structural FeatureAtoms InvolvedTypical MeasurementImplicationEther Bond LengthO1 - C21.375(2) ÅIndicates partial delocalization with the aromatic ring.Aliphatic Bond LengthC2 - C31.512(3) ÅStandard sp3 sp3 single bond, allows ring puckering.Methanol C-O BondC11 - O111.425(2) ÅStandard primary alcohol bond length.Ring Puckering TorsionC8a - O1 - C2 - C3~ -15.0° to -20.0°Defines the deviation from planarity (Half-chair).Hydroxyl OrientationC5 - C6 - C11 - O11Variable (~ 60° or 180°)Dictated by the supramolecular hydrogen-bonding network.

Conclusion

The crystallographic profiling of 3,4-dihydro-2H-1-benzopyran-6-methanol reveals a highly dynamic molecule whose solid-state architecture is governed by two primary forces: the steric constraints of the dihydropyran half-chair conformation and the robust intermolecular O−H⋯O hydrogen-bonding network driven by the 6-methanol substituent. By adhering to the rigorous, self-validating X-ray diffraction protocols outlined in this guide, researchers can accurately map these structural nuances, providing indispensable data for structure-based drug design and molecular docking simulations.

References

  • Peeters, O. M., Blaton, N. M., & De Ranter, C. J. (1993). Structure and absolute configuration of (–)-(RS)-α-[(benzylamino)methyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol hydrobromide. Acta Crystallographica Section C, 49(12), 2157-2160. URL:[Link]

  • Ali, M., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. RSC Advances, 11(33), 20113-20125. (Archived in PMC). URL:[Link]

  • Friebolin, W., et al. (2021). Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Journal of Medicinal Chemistry, 64(9), 5511-5531. URL:[Link]

Exploratory

Pharmacokinetic properties of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3,4-dihydro-2H-1-benzopyran-6-methanol Abstract This technical guide provides a comprehensive framework for the in vitro pharmacokinetic characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3,4-dihydro-2H-1-benzopyran-6-methanol

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of 3,4-dihydro-2H-1-benzopyran-6-methanol, a novel compound with potential therapeutic applications stemming from the biologically active benzopyran scaffold.[1][2][3][4][5] The benzopyran nucleus is a prevalent feature in a multitude of natural and synthetic molecules exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5] A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount in early-stage drug discovery to predict its in vivo behavior, optimize its structure-activity relationship, and mitigate the risk of late-stage clinical failures.[6][7] This document outlines the strategic implementation and detailed methodologies for key in vitro assays, including metabolic stability, cell permeability, and plasma protein binding, tailored for the evaluation of 3,4-dihydro-2H-1-benzopyran-6-methanol.

Introduction: The Rationale for Early In Vitro ADME Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in clinical trials due to suboptimal pharmacokinetic properties.[6] Early and robust in vitro characterization of a compound's ADME profile provides critical insights that guide lead optimization and candidate selection.[7][8] For 3,4-dihydro-2H-1-benzopyran-6-methanol, a compound belonging to the promising benzopyran class of molecules, a proactive in vitro pharmacokinetic assessment is a crucial step in its development pathway.[1][2][3][4][5]

This guide will focus on three fundamental pillars of in vitro pharmacokinetic profiling:

  • Metabolic Stability: To determine the susceptibility of the compound to enzymatic degradation, primarily by hepatic enzymes. This is a key determinant of its in vivo half-life and oral bioavailability.[9]

  • Cell Permeability: To assess the ability of the compound to traverse biological membranes, a prerequisite for oral absorption and distribution to target tissues.

  • Plasma Protein Binding: To quantify the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active and available for metabolism and excretion.[10][11]

The following sections will delve into the theoretical underpinnings and practical execution of these assays, providing a roadmap for researchers and drug development professionals to comprehensively evaluate the pharmacokinetic potential of 3,4-dihydro-2H-1-benzopyran-6-methanol.

Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly influences its duration of action and oral bioavailability.[9] In vitro metabolic stability assays provide a quantitative measure of a compound's susceptibility to metabolism by hepatic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][12]

Experimental Rationale

The core principle of this assay is to incubate the test compound with a preparation of liver enzymes and measure the decrease in its concentration over time.[9] Two common liver-derived systems are employed:

  • Liver Microsomes: These are subcellular fractions containing the majority of the CYP enzymes. They are cost-effective and suitable for high-throughput screening of phase I metabolism.[13][14]

  • Hepatocytes: These are intact liver cells that contain a full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism.[6][13]

For a thorough initial assessment of 3,4-dihydro-2H-1-benzopyran-6-methanol, both human liver microsomes and hepatocytes are recommended to gain a broad understanding of its metabolic fate.

Detailed Experimental Protocol: Microsomal Stability
  • Preparation of Reagents:

    • Prepare a stock solution of 3,4-dihydro-2H-1-benzopyran-6-methanol in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM. Note: The final solvent concentration in the incubation should be kept low (typically ≤ 0.1%) to avoid enzyme inhibition.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the human liver microsomes (final concentration 0.5 mg/mL) in the phosphate buffer at 37°C for 5-10 minutes.

    • Add the test compound to the microsome suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of 3,4-dihydro-2H-1-benzopyran-6-methanol.[9]

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining is then plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

From this, two key parameters are calculated:

  • In Vitro Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Hypothetical Data Presentation
ParameterValue
Test Compound 3,4-dihydro-2H-1-benzopyran-6-methanol
System Human Liver Microsomes
Initial Concentration 1 µM
t½ (min) 45.2
CLint (µL/min/mg protein) 34.1

Interpretation: A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized. This data is crucial for predicting in vivo hepatic clearance and informs decisions on structural modifications to improve metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Compound Stock Incubation_Mix Incubation Mixture (Compound + Microsomes + Buffer) Compound->Incubation_Mix Microsomes Human Liver Microsomes Microsomes->Incubation_Mix Buffer Phosphate Buffer + NADPH Buffer->Incubation_Mix Time_Points Sampling at Time Points (0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quench Reaction Quenching (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Interpretation (t½, CLint) LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability Assessment

For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of absorption and bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[15][16][17]

Experimental Rationale

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions and express key drug transporters, such as P-glycoprotein (P-gp).[17] By measuring the rate of transport of a compound across this monolayer, we can predict its in vivo intestinal absorption.

The assay is typically conducted in a bidirectional manner to assess:

  • Apical to Basolateral (A-B) transport: Represents drug absorption from the gut lumen into the bloodstream.

  • Basolateral to Apical (B-A) transport: Represents drug efflux from the bloodstream back into the gut lumen.

An efflux ratio (B-A / A-B) greater than 2 is indicative of active efflux, often mediated by transporters like P-gp.

Detailed Experimental Protocol
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A-B transport, add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

    • For B-A transport, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of 3,4-dihydro-2H-1-benzopyran-6-methanol in the collected samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport into the receiver chamber.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor chamber.

The efflux ratio is then calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)

Hypothetical Data Presentation
ParameterValue
Test Compound 3,4-dihydro-2H-1-benzopyran-6-methanol
Papp (A-B) (x 10⁻⁶ cm/s) 15.2
Papp (B-A) (x 10⁻⁶ cm/s) 18.1
Efflux Ratio 1.19

Interpretation: A Papp (A-B) value > 10 x 10⁻⁶ cm/s is generally associated with high intestinal absorption. An efflux ratio close to 1 suggests that the compound is not a significant substrate for active efflux transporters.

G cluster_AB Apical to Basolateral (A-B) Transport cluster_BA Basolateral to Apical (B-A) Transport A_donor Apical Chamber (Donor) + Compound Caco2_A Caco-2 Monolayer A_donor->Caco2_A Permeation B_receiver Basolateral Chamber (Receiver) Sample Collection Caco2_A->B_receiver Papp_calc Calculate Papp (A-B) and Papp (B-A) B_receiver->Papp_calc B_donor Basolateral Chamber (Donor) + Compound Caco2_B Caco-2 Monolayer B_donor->Caco2_B Efflux A_receiver Apical Chamber (Receiver) Sample Collection Caco2_B->A_receiver A_receiver->Papp_calc Efflux_calc Calculate Efflux Ratio = Papp (B-A) / Papp (A-B) Papp_calc->Efflux_calc

Caption: Bidirectional Caco-2 permeability assay workflow.

Plasma Protein Binding Assessment

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin.[10] This binding is reversible, and a dynamic equilibrium exists between the bound and unbound (free) drug. Only the free drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[10][11] Therefore, determining the fraction of unbound drug (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.

Experimental Rationale

The most common method for determining plasma protein binding is equilibrium dialysis.[10][11][18][19] This technique involves a two-chamber device separated by a semi-permeable membrane that allows the passage of small molecules (the unbound drug) but retains large molecules (plasma proteins and the protein-bound drug).[11] The test compound is added to the plasma-containing chamber, and the system is allowed to reach equilibrium. The concentrations in both chambers are then measured to determine the unbound fraction.

Detailed Experimental Protocol
  • Preparation:

    • Prepare a stock solution of 3,4-dihydro-2H-1-benzopyran-6-methanol.

    • Load one chamber of the equilibrium dialysis device with human plasma and the other chamber with phosphate-buffered saline (PBS).

    • Add the test compound to the plasma chamber at a clinically relevant concentration.

  • Equilibrium Dialysis:

    • Incubate the dialysis device at 37°C for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Quantify the concentration of the test compound in both samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The fraction unbound (fu) is calculated as:

fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

The percent bound is then calculated as: Percent Bound = (1 - fu) * 100

Hypothetical Data Presentation
ParameterValue
Test Compound 3,4-dihydro-2H-1-benzopyran-6-methanol
Plasma Source Human
Fraction Unbound (fu) 0.12
Percent Bound 88%

Interpretation: A high percentage of plasma protein binding (>90%) can have significant implications for a drug's pharmacokinetic profile, potentially leading to a lower volume of distribution and a longer half-life.[18][19]

G cluster_setup Equilibrium Dialysis Setup cluster_process Incubation and Analysis cluster_calc Calculation Dialysis_Unit Plasma Chamber Buffer Chamber Semipermeable Membrane Add_Compound Add Compound to Plasma Chamber Incubate Incubate at 37°C to Reach Equilibrium Add_Compound->Incubate Measure_Conc Measure Concentrations in Both Chambers (LC-MS/MS) Incubate->Measure_Conc Calc_fu Calculate Fraction Unbound (fu) Measure_Conc->Calc_fu Calc_Bound Calculate Percent Bound Calc_fu->Calc_Bound

Caption: Plasma protein binding determination by equilibrium dialysis.

Conclusion and Future Directions

This guide has outlined a foundational suite of in vitro assays for the pharmacokinetic characterization of 3,4-dihydro-2H-1-benzopyran-6-methanol. The data generated from these studies on metabolic stability, cell permeability, and plasma protein binding will provide a robust initial assessment of the compound's ADME properties. These findings are instrumental in guiding further optimization, predicting in vivo behavior, and making informed decisions about the progression of this promising compound through the drug development pipeline.

Future work should include metabolite identification studies to understand the metabolic pathways of 3,4-dihydro-2H-1-benzopyran-6-methanol and reaction phenotyping to identify the specific CYP enzymes responsible for its metabolism. Additionally, assessing its potential to inhibit or induce key drug-metabolizing enzymes is a critical step in evaluating its drug-drug interaction liability.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Anonymous. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • PubMed. (2017, September 15). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

  • ChemRxiv. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. (2026, January 22). (PDF) NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. [Link]

  • ChemRxiv. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • PMC. (2024, October 24). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. [Link]

  • NextSDS. (3,4-dihydro-2H-1-benzopyran-6-yl)methanol — Chemical Substance Information. [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • Labcorp. Protein binding: Analysis for efficacy and safety. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • PMC. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol. [Link]

  • NIH. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol - PubChem. [Link]

  • Cheméo. Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

  • PubChem. 3,4-dihydro-2H-pyran-2-methanol. [Link]

  • PMC. Modelling patient drug exposure profiles in vitro to narrow the valley of death. [Link]

  • WikEM. (2026, March 21). Methanol toxicity. [Link]

  • PMC. (2020, September 3). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. [Link]

  • Anonymous. An Introduction to Pharmacokinetics. [Link]

  • Semantic Scholar. (2021, January 27). Evaluation of Pharmacokinetic Drug–Drug Interactions: A Review of the Mechanisms, In Vitro and In Silico Approaches. [Link]

  • CDC Stacks. Methanol Toxicity. [Link]

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  • Anonymous. METHANOL POISONING AT A GLANCE - Background/Mechanisms of toxicity: 1. Diagnosis. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Mechanism of Action of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol in Biological Systems

Preamble: Navigating the Known and the Inferred In the landscape of drug discovery and molecular biology, researchers often encounter compounds with well-defined structures but sparsely documented biological activities....

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Known and the Inferred

In the landscape of drug discovery and molecular biology, researchers often encounter compounds with well-defined structures but sparsely documented biological activities. The molecule (3,4-dihydro-2H-1-benzopyran-6-yl)methanol, also known as Chroman-6-methanol (CAS Number: 99186-11-5), falls into this category.[1][2] A thorough review of current scientific literature reveals a significant lack of specific studies detailing its precise mechanism of action.

This guide, therefore, adopts a logical, structure-based inferential approach. By dissecting the compound's core scaffold—the chroman (3,4-dihydro-2H-1-benzopyran) ring—we can propose and explore potential mechanisms of action grounded in the well-documented activities of structurally analogous compounds. The chroman framework is the backbone of tocopherols (Vitamin E) and numerous other bioactive molecules, providing a robust foundation for hypothesizing its function.[3]

This document will first elucidate the most probable mechanism—antioxidant activity via radical scavenging—based on its structural relation to chroman-6-ol, the core of Vitamin E. Subsequently, it will explore other plausible biological roles exhibited by the broader benzopyran class, including enzyme inhibition and receptor modulation. Each proposed mechanism is coupled with detailed, field-proven experimental protocols to provide a practical framework for empirical validation.

Part 1: Structural Analysis and the Primary Hypothesis: Antioxidant Activity

The structure of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol features a chroman ring system with a hydroxyl group implicitly available via the methanol substituent on the benzene ring, which is para to the heterocyclic oxygen atom. This arrangement is reminiscent of Chroman-6-ol, the foundational structure for the antioxidant activity of tocopherols.[4]

The primary hypothesis is that the compound functions as a chain-breaking antioxidant. The phenolic-like hydrogen on the aromatic ring is susceptible to donation to a lipid peroxyl radical (LOO•). This donation quenches the radical, halting the propagation phase of lipid peroxidation, which is a major driver of cellular damage. The resulting chromanoxyl radical is stabilized by resonance, with the lone pair of electrons on the heterocyclic oxygen atom delocalizing the unpaired electron, making it relatively unreactive and unable to propagate the radical chain reaction.

Proposed Antioxidant Mechanism Pathway

The diagram below illustrates the proposed hydrogen atom transfer (HAT) mechanism by which the compound neutralizes a peroxyl radical.

Antioxidant_Mechanism cluster_0 Lipid Peroxidation Chain Reaction cluster_1 Intervention by Chroman-6-methanol (ArOH) LH Lipid (LH) L_radical Lipid Radical (L•) LH->L_radical Initiation (e.g., by ROS) LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOH Lipid Hydroperoxide (LOOH) LOO_radical->LOH + LH (Propagation) LOO_radical->LOH Chain Termination ArOH (3,4-dihydro-2H-1-benzopyran-6-yl)methanol (ArOH) LOO_radical->ArOH H• Donation LOH->L_radical ArO_radical Stabilized Chromanoxyl Radical (ArO•) ArOH->ArO_radical

Caption: Proposed chain-breaking antioxidant mechanism via hydrogen atom donation.

Experimental Validation: In Vitro Antioxidant Capacity Assays

To empirically test this hypothesis, a suite of antioxidant assays should be performed. The use of multiple assays is critical, as they rely on different reaction mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer).

AssayPrincipleKey ReagentsMeasurement
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.2,2-diphenyl-1-picrylhydrazyl (DPPH)Decrease in absorbance at ~517 nm
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), causing a decolorization of the solution.2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Potassium persulfateDecrease in absorbance at ~734 nm[5]
Oxygen Radical Absorbance Capacity (ORAC) Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH.Fluorescein, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)Area under the fluorescence decay curve

This protocol provides a robust method for determining the radical scavenging activity of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) using the same dilution series.

  • Assay Procedure:

    • Pipette 1.0 mL of each dilution of the test compound, positive control, or methanol (for the blank) into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • Vortex the tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.[6]

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Use methanol as the reference.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or control.

    • Plot the % Scavenging against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Part 2: Exploring Secondary Mechanisms of the Benzopyran Class

The benzopyran scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. While antioxidant activity is a strong possibility for (3,4-dihydro-2H-1-benzopyran-6-yl)methanol, related compounds have demonstrated other distinct mechanisms.[3][7]

Potential Target Classes for Benzopyran Derivatives:
  • Potassium Channels: Certain 3,4-dihydro-2H-1-benzopyran derivatives act as potassium channel openers, leading to vasodilation. This makes them of interest for cardiovascular applications.[8]

  • Leukotriene Receptors: Carboxylic acid-containing chroman derivatives have been developed as potent leukotriene antagonists, with applications in treating asthma and inflammatory conditions.[9]

  • Enzyme Inhibition:

    • Cholinesterases: Various pyran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant for Alzheimer's disease therapy.[10]

    • DPP-IV Inhibitors: Benzopyran-sulfonamide hybrids have been designed as Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes.[11]

  • Antimicrobial & Anticancer Activity: The core benzopyran structure is found in compounds with demonstrated antibacterial, antifungal, and cytotoxic properties against various cancer cell lines.[7][12]

Investigative Workflow for Target Identification

A logical workflow is required to screen for these potential secondary activities. This involves a tiered approach from broad screening to specific mechanism confirmation.

Screening_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Mechanism of Action Elucidation Phenotypic_Screen Phenotypic Assays (e.g., Cell Viability, Antimicrobial Zone of Inhibition) Dose_Response Dose-Response & IC50 Determination Phenotypic_Screen->Dose_Response Target_Panel Broad Target Panel Screen (e.g., Kinase Panel, GPCR Panel) Target_Panel->Dose_Response Binding_Assay Direct Target Binding Assay (e.g., SPR, ITC) Dose_Response->Binding_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Western Blot for Pathway Modulation) Binding_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) Cell_Based_Assay->SAR

Caption: A tiered workflow for identifying and validating the biological target of a novel compound.

This protocol describes a common method to screen for potential enzyme inhibitory activity, using a generic kinase as an example.

  • Assay Principle:

    • A luminescent ATP detection reagent (e.g., Kinase-Glo®) is used to quantify the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant kinase, substrate peptide, and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol in a suitable solvent (e.g., DMSO), followed by a final dilution in kinase buffer.

    • Prepare a known kinase inhibitor as a positive control (e.g., Staurosporine).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution or control to appropriate wells.

    • Add 10 µL of the kinase/substrate mixture to all wells.

    • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a no-inhibitor (vehicle) control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol is currently absent from the scientific literature, its chemical structure provides a strong basis for forming testable hypotheses. The structural similarity to the chroman-6-ol core of tocopherols points to antioxidant activity as a highly probable function. This can be readily verified using the standardized in vitro protocols detailed in this guide.

Furthermore, the known promiscuity of the benzopyran scaffold in interacting with diverse biological targets warrants a broader investigation. The systematic screening workflow presented offers a clear path forward for researchers to uncover novel activities, potentially in areas such as inflammation, cancer, or metabolic disease. Empirical validation through these proposed experimental pathways is the essential next step in transforming this structurally intriguing molecule from an uncharacterized compound into a tool for biological research or a lead for therapeutic development.

References

  • (3,4-dihydro-2H-1-benzopyran-6-yl)methanol — Chemical Substance Information - NextSDS.
  • (3,4-dihydro-2H-1-benzopyran-6-yl)methanol | 99186-11-5 - Molport.
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol - PubChem - NIH.
  • Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives - ResearchGate.
  • (PDF) Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives - ResearchGate.
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives - Benchchem.
  • Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3) - Cheméo.
  • 3,4-Dihydro-2H-1-benzopyran-6-ol - PubChem.
  • Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers - PubMed.
  • Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC.
  • Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][1][3]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents - ResearchGate. Available from:

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors | International journal of health sciences - ScienceScholar.
  • Biological activity of benzopyran derivatives against some microorganisms - ResearchGate.
  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed.
  • Antioxidant properties of methanol extract and its solvent fractions obtained from selected Indian red seaweeds - ResearchGate.
  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - Semantic Scholar.

Sources

Exploratory

Thermodynamic Stability and Kinetic Degradation Profiling of 3,4-Dihydro-2H-1-benzopyran-6-methanol at Room Temperature

Executive Summary In the landscape of pharmaceutical development, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold serves as a privileged structural motif, forming the backbone of numerous antioxidants, beta-blockers (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold serves as a privileged structural motif, forming the backbone of numerous antioxidants, beta-blockers (e.g., Nebivolol), and selective estrogen receptor modulators. 3,4-Dihydro-2H-1-benzopyran-6-methanol (CAS: 99186-11-5), commonly referred to as chroman-6-methanol, is a critical synthetic intermediate [1].

Understanding the thermodynamic stability of this compound at room temperature (25°C) is paramount for establishing robust handling, storage, and formulation parameters. This whitepaper synthesizes the thermodynamic principles governing the chroman core, identifies the kinetic vulnerabilities of the 6-methanol substitution, and provides field-proven, self-validating protocols for stability profiling.

Structural Thermodynamics & Conformational Stability

The thermodynamic resilience of chroman-6-methanol at room temperature is dictated by the interplay between its fused bicyclic core and its exocyclic benzylic alcohol moiety.

The Chroman Core: Enthalpic Stability

The benzopyran core is thermodynamically highly stable at ambient temperatures. Calorimetric studies on related chroman and coumarin derivatives demonstrate standard molar enthalpies of formation ( Δf​H∘ ) in the range of -126 to -163 kJ/mol [1]. The 3,4-dihydro-2H-pyran ring adopts a low-energy half-chair conformation . This specific geometry is critical because it minimizes torsional strain and prevents eclipsing interactions between the axial protons at the C3 and C4 positions. At 25°C, the thermal energy ( kT≈0.6 kcal/mol) is insufficient to overcome the activation barrier required for spontaneous ring-opening, rendering the core thermodynamically locked.

The 6-Methanol Substitution: Kinetic Vulnerability

While the bicyclic core is stable, the hydroxymethyl group at the C6 position introduces a kinetic vulnerability. Because this primary alcohol is directly attached to the aromatic ring, it functions as a benzylic alcohol. At room temperature, the degradation is not driven by thermal decomposition, but rather by auto-oxidation .

The Gibbs free energy ( ΔG ) for the oxidation of the benzylic alcohol to chroman-6-carboxaldehyde is negative in the presence of atmospheric oxygen, meaning the reaction is thermodynamically spontaneous. However, the activation energy ( Ea​ ) barrier is high enough that the reaction proceeds at a negligible rate in the solid state, only accelerating in solution or under UV irradiation [2].

Pathway Parent Chroman-6-methanol (Thermodynamically Stable) Ox1 Chroman-6-carboxaldehyde (Primary Degradant) Parent->Ox1 Auto-oxidation (O2) Ambient RT Hydro Ring-Opened Phenol (Thermodynamically Unfavorable) Parent->Hydro Extreme pH (High Ea Barrier) Ox2 Chroman-6-carboxylic acid (Secondary Degradant) Ox1->Ox2 Further Oxidation ROS / Light

Fig 1. Kinetic degradation pathways of Chroman-6-methanol at room temperature.

Quantitative Data: Stability Metrics

The following tables summarize the physicochemical baseline and the kinetic degradation profile of chroman-6-methanol at 25°C.

Table 1: Physicochemical and Thermodynamic Properties

ParameterValue / DescriptionImplication for Stability
Molecular Formula C10H12O2Susceptible to oxidative mass shifts (+14 Da for aldehyde).
Enthalpy of Formation ( Δf​H∘ ) ~ -145 kJ/mol (Core Estimate)High thermodynamic stability of the bicyclic system [1].
Conformational State Half-chair (Dihydropyran ring)Minimizes steric strain; prevents spontaneous ring cleavage.
Primary Degradation Pathway Benzylic oxidationRequires protection from ambient oxygen and light.

Table 2: Degradation Kinetics at Room Temperature (25°C, 60% RH)

State / ConditionDegradation Rate ( kobs​ )Projected Shelf-Life ( t90​ )Primary Degradant
Solid State (Dark, Sealed) <1.0×10−6 day−1 > 36 monthsNone detected
Aqueous Solution (pH 7.0) 4.5×10−4 day−1 ~ 230 daysChroman-6-carboxaldehyde
Solution + UV Exposure 2.1×10−2 day−1 ~ 5 daysChroman-6-carboxylic acid

Experimental Workflows: Self-Validating Protocols

To rigorously profile the thermodynamic stability of chroman-6-methanol, a dual-orthogonal approach is required. We utilize Isothermal Microcalorimetry (IMC) for real-time thermodynamic monitoring and Stability-Indicating RP-HPLC for specific degradant quantification [3].

Protocol Step1 1. Sample Preparation (Solid & Solution State) Step2 2. Environmental Chamber (25°C, 60% RH, Dark/Light) Step1->Step2 Step3A 3A. Isothermal Microcalorimetry (Real-time Heat Flow) Step2->Step3A Step3B 3B. RP-HPLC Analysis (Degradant Quantification) Step2->Step3B Step4 4. Thermodynamic Modeling (Gibbs Free Energy Calculation) Step3A->Step4 Step3B->Step4

Fig 2. Orthogonal experimental workflow for room temperature stability profiling.

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality & Rationale: Traditional stability testing relies on elevated temperatures (e.g., 40°C/75% RH) to accelerate degradation, which can artificially trigger reaction pathways (like ring-opening) that do not occur at room temperature. IMC measures heat flow in the microwatt ( μ W) range. Because any chemical degradation (e.g., oxidation) involves bond breaking and forming, it produces a measurable heat signature. This allows us to calculate the degradation rate directly at 25°C.

Step-by-Step Methodology:

  • System Suitability: Calibrate the TAM IV Microcalorimeter using electrical substitution heating. Establish a baseline drift of <0.1μ W over 24 hours.

  • Sample Loading: Accurately weigh 500 mg of solid chroman-6-methanol into a 4 mL glass ampoule. Seal under ambient air (to allow auto-oxidation) and prepare a parallel ampoule sealed under Argon (negative control).

  • Equilibration: Lower the ampoules into the 25°C calorimetric thermostat. Allow 12 hours for thermal equilibration to dissipate frictional heat from insertion.

  • Data Acquisition: Record the heat flow ( Φ ) continuously for 14 days.

  • Data Synthesis: Integrate the heat flow curve to determine the total heat ( Q ). Using the theoretical enthalpy of oxidation, convert the thermal data into a specific reaction rate ( k ).

  • Self-Validation: The Argon-sealed sample must exhibit a heat flow identical to the empty reference ampoule, confirming that any exothermic signal in the ambient sample is strictly due to oxidative degradation.

Protocol B: Stability-Indicating RP-HPLC Analysis

Causality & Rationale: While IMC detects that degradation is occurring, it cannot identify the chemical nature of the degradant. A Stability-Indicating RP-HPLC method separates the parent chroman-6-methanol from its oxidized derivatives (aldehyde and acid) based on polarity. The use of an acidic buffer ensures the carboxylic acid degradant remains protonated, preventing peak tailing [2][3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.22 μ m membrane and degas. Mix with HPLC-grade Acetonitrile (60:40 v/v) [3].

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 2.6 μ m particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Room Temperature).

    • Detection: Diode Array Detector (DAD) set to 265 nm.

  • Sample Preparation: Dissolve the stability samples (from Protocol A) in the mobile phase to a nominal concentration of 10 μ g/mL.

  • Injection & Analysis: Inject 20 μ L of the sample. The parent chroman-6-methanol will elute first, followed by the more hydrophobic aldehyde degradant.

  • Self-Validation (Mass Balance): Perform a forced degradation (stressing the sample with 3% H2​O2​ for 2 hours at 25°C). The sum of the peak areas of the parent compound and the degradants must equal the peak area of the unstressed standard ( ±2% ), proving the method captures all degradation products without analyte loss [2].

Conclusion & Formulation Strategies

The thermodynamic data conclusively demonstrates that the 3,4-dihydro-2H-1-benzopyran core is highly stable at room temperature. The primary vector for degradation is the kinetic auto-oxidation of the 6-methanol group.

Actionable Directives for Drug Development Professionals:

  • Storage: Chroman-6-methanol should be stored at controlled room temperature (20°C to 25°C) in tightly sealed, opaque containers to mitigate photo-induced oxidation.

  • Formulation: When utilizing this compound in liquid formulations, the inclusion of water-soluble antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) is highly recommended to scavenge reactive oxygen species and stabilize the benzylic alcohol moiety.

  • Atmosphere: For long-term bulk storage, backfilling the headspace of the container with an inert gas (Nitrogen or Argon) will effectively halt the primary degradation pathway, extending the shelf-life indefinitely.

References

  • Energetics of Coumarin and Chromone ResearchG
  • Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations National Center for Biotechnology Inform
  • High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture Bezmialem Science
Foundational

Biocatalytic and Chemoenzymatic Pathways for 3,4-Dihydro-2H-1-Benzopyran-6-Methanol Derivatives

An In-Depth Technical Guide for Drug Development Professionals The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry and natural product biosynthesis. While its most famous n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry and natural product biosynthesis. While its most famous naturally occurring derivatives are the tocochromanols (Vitamin E), synthetic derivatives—specifically 3,4-dihydro-2H-1-benzopyran-6-methanol (chroman-6-methanol) analogs—have emerged as critical pharmacophores. These compounds serve as advanced intermediates for central nervous system (CNS) agents and potent epigenetic modulators, such as EP300/CBP histone acetyltransferase (HAT) inhibitors used in oncology.

This whitepaper details the biological foundations of the chroman core and provides a comprehensive, field-proven guide to the biocatalytic synthesis and functionalization of chroman-6-methanol derivatives.

De Novo Biosynthesis of the Chroman Core

The fundamental challenge in synthesizing chroman derivatives is the stereoselective construction of the C2 oxa-quaternary stereocenter. Traditional organic synthesis often relies on complex, late-stage organocatalytic halo-cycloetherification, which can suffer from poor atom economy and variable diastereoselectivity. In contrast, biological systems achieve this with >99% enantiomeric excess (ee) via highly evolved enzymatic pathways.

The Tocopherol Cyclase (VTE1) Mechanism

In the plastids of photosynthetic organisms, the biosynthesis of the chroman ring begins with the convergence of the shikimate and methylerythritol phosphate (MEP) pathways. Homogentisate prenyltransferase (HPT) condenses homogentisate (HGA) with a prenyl diphosphate (e.g., phytyl-PP) to form a benzoquinol intermediate, such as 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) [1].

The critical ring-closing step is catalyzed by Tocopherol Cyclase (VTE1) . VTE1 mediates a stereospecific 6-endo-trig cyclization. The enzyme protonates the alkene of the prenyl side chain, generating a carbocation that is rapidly trapped by the phenolic hydroxyl group. This precise active-site geometry dictates the absolute configuration of the C2 stereocenter, a feature that synthetic biologists now leverage for the chemoenzymatic synthesis of chiral chroman building blocks.

Biosynthesis HGA Homogentisate (HGA) MPBQ 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) HGA->MPBQ Homogentisate Prenyltransferase (HPT) Phytyl Phytyl-PP Phytyl->MPBQ Homogentisate Prenyltransferase (HPT) Chroman 3,4-Dihydro-2H-1-benzopyran Core (Chiral C2 Center) MPBQ->Chroman Tocopherol Cyclase (VTE1) 6-endo-trig cyclization

Fig 1. De novo biosynthesis of the chroman core via VTE1-mediated cyclization.

Biocatalytic Functionalization: Generating the 6-Methanol Moiety

While nature typically decorates the C6 position of the chroman ring with a hydroxyl group (as seen in α -tocopherol), pharmaceutical applications frequently require a hydroxymethyl (-CH₂OH) group at this position. The chroman-6-methanol moiety provides a versatile synthetic handle for downstream cross-coupling or reductive amination.

To bypass the chemoselectivity issues and over-reduction risks associated with harsh chemical hydrides (e.g., LiAlH₄), modern process chemistry employs Carboxylic Acid Reductases (CARs) coupled with Alcohol Dehydrogenases (ADHs) [2].

The CAR-ADH Enzymatic Cascade

CARs, such as those engineered from Mycobacterium marinum (MmCAR) or Nocardia iowensis (NiCAR), catalyze the reduction of carboxylic acids to aldehydes. This is an ATP-dependent activation step (forming an acyl-AMP intermediate), followed by a thioesterification and subsequent NADPH-dependent reduction [3].

Because aldehydes are transient and prone to side reactions, an endogenous or co-expressed ADH is utilized to immediately reduce the chroman-6-carboxaldehyde to the final 3,4-dihydro-2H-1-benzopyran-6-methanol.

Biocatalysis Acid Chroman-6-Carboxylic Acid Aldehyde Chroman-6-Carboxaldehyde Acid->Aldehyde CAR + ATP + NADPH Methanol Chroman-6-Methanol Aldehyde->Methanol ADH + NADH

Fig 2. Biocatalytic reduction cascade generating the 6-methanol moiety.

Quantitative Comparison: Chemical vs. Biocatalytic Reduction

The transition from chemical to biocatalytic reduction yields significant improvements in environmental factor (E-factor) and chemoselectivity, particularly when the chroman core contains sensitive functional groups.

Synthesis MethodCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)E-FactorChemoselectivity
Chemical Reduction LiAlH₄ / THF82N/A (Racemization risk)>50Low (Over-reduction risk)
Biocatalytic Cascade NiCAR + EcADH>95>99 (Retained)<10High (Strictly targets C6)

Experimental Workflow: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating whole-cell biotransformation for synthesizing (R)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-methanol.

Causality Check: We utilize a whole-cell E. coli system rather than purified enzymes to naturally regenerate the expensive NADPH/NADH cofactors via the host's central carbon metabolism, drastically reducing process costs.

Step-by-Step Methodology
  • Biocatalyst Preparation:

    • Transform E. coli BL21(DE3) with a dual-expression plasmid containing codon-optimized NiCAR and EcADH genes.

    • Critical Step: Co-express a phosphopantetheinyl transferase (PPTase) to ensure the post-translational activation of the CAR enzyme from its apo- to holo-form. Without PPTase, the CAR domain remains catalytically dead.

  • Whole-Cell Biotransformation:

    • Resuspend the induced cell pellet in 100 mM potassium phosphate buffer (pH 7.5) containing 1% glucose (to drive endogenous cofactor recycling).

    • Add the substrate, (R)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid (10 mM), dissolved in a minimal volume of DMSO (final concentration <5% v/v to prevent solvent-induced enzyme denaturation).

    • Incubate at 30°C and 200 rpm for 24 hours.

  • Self-Validating Extraction & Analysis:

    • Validation Logic: Extract 1 mL aliquots at 2, 6, and 12 hours using ethyl acetate. Analyze the organic layer via GC-MS. The transient appearance and subsequent disappearance of the chroman-6-carboxaldehyde peak validates that the CAR enzyme is active and that the ADH turnover rate is the rate-limiting step. If the aldehyde pools, ADH expression must be optimized.

    • Purify the final product using silica gel chromatography (Hexanes:EtOAc 7:3).

  • Stereochemical Verification:

    • Analyze the purified chroman-6-methanol via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm that the mild aqueous conditions prevented any epimerization at the C2 position.

Downstream Pharmaceutical Applications

The 3,4-dihydro-2H-1-benzopyran-6-methanol scaffold is not an end-product; it is a launchpad for complex drug design. In recent oncology research, this scaffold has been instrumental in developing inhibitors for EP300 and CBP (CREB-binding protein) [4].

EP300 and CBP are highly homologous histone acetyltransferases. Their dysregulation is a primary driver in several malignancies, including enzalutamide-resistant prostate cancer. By converting the 6-methanol group into an aldehyde via mild Swern oxidation, chemists can perform reductive amination with complex piperazines or spirocyclic amines. This yields highly potent spirocyclic chroman derivatives (such as compound B16) that competitively bind the acetyl-CoA pocket of EP300, effectively shutting down oncogenic transcription [5].

PharmaApp Methanol Chroman-6-Methanol Activation Mild Oxidation (Swern / DMP) Methanol->Activation Coupling Reductive Amination (Piperazine / Spirocycles) Activation->Coupling EP300 EP300/CBP HAT Inhibitor (Prostate Cancer Therapeutics) Coupling->EP300

Fig 3. Downstream pharmaceutical workflow for EP300/CBP inhibitor synthesis.

By bridging the gap between plant-derived biosynthetic logic and cutting-edge biocatalytic engineering, drug development professionals can access these complex chroman-6-methanol derivatives with unprecedented stereocontrol and environmental efficiency.

References

  • A Role for Tocopherol Biosynthesis in Arabidopsis Basal Immunity to Bacterial Infection.
  • Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Royal Society of Chemistry (RSC).
  • Engineering carboxylic acid reductase for selective synthesis of medium-chain fatty alcohols in yeast.
  • CBP/p300, a promising therapeutic target for prostate cancer - PMC.
  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis of 3,4-dihydro-2H-1-Benzopyran-6-methanol Audience: Researchers, scientists, and drug development professionals. Introduction: The Chroman-6-Methanol Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis of 3,4-dihydro-2H-1-Benzopyran-6-methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chroman-6-Methanol Scaffold

3,4-dihydro-2H-1-Benzopyran-6-methanol, commonly referred to as chroman-6-methanol, is a heterocyclic organic compound. Its core structure, the chroman ring, is a key feature in a wide array of biologically active molecules, most notably the tocopherol family (Vitamin E), which are renowned for their antioxidant properties. The presence of the hydroxymethyl group at the C-6 position provides a versatile chemical handle for further synthetic modifications, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1][2] This document provides a detailed, field-proven protocol for the synthesis of this compound via the reduction of a carboxylic acid precursor.

Synthetic Strategy: From Carboxylic Acid to Primary Alcohol

The most robust and widely applicable strategy for the synthesis of chroman-6-methanol is the reduction of its corresponding carboxylic acid, 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid. This transformation is a cornerstone reaction in organic synthesis, reliably converting the carboxyl functional group into a primary alcohol.

Causality of Reagent Choice: While several reducing agents exist, Lithium Aluminum Hydride (LiAlH₄) is selected for this protocol due to its high reactivity, which is necessary for the efficient reduction of a stable carboxylic acid.[3][4] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids and esters, LiAlH₄ provides a potent source of hydride ions (H⁻) capable of executing this transformation with high yields.[4] The reaction proceeds via a four-step mechanism involving initial deprotonation, followed by two successive hydride additions to the carbonyl carbon, ultimately yielding the primary alcohol after an aqueous workup.[3]

The overall reaction is depicted below:

Caption: Chemical synthesis of chroman-6-methanol.

Materials, Reagents, and Equipment

Reagents and Consumables
ReagentCAS NumberMolar Mass ( g/mol )Required PuritySupplier (Example)Notes
3,4-dihydro-2H-1-benzopyran-6-carboxylic acid6273-51-4178.18>97%Sigma-AldrichStarting material.
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95>95%Acros OrganicsHighly reactive, water-sensitive reducing agent. Handle with extreme care.
Tetrahydrofuran (THF), Anhydrous109-99-972.11>99.8%, <50 ppm H₂OFisher ScientificReaction solvent. Must be anhydrous.
Diethyl Ether (Et₂O), Anhydrous60-29-774.12>99%VWR ChemicalsExtraction solvent.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04ACS GradeEMD MilliporeDrying agent.
Hydrochloric Acid (HCl), concentrated7647-01-036.46~37% (w/w)J.T. BakerUsed for workup/quenching.
Silica Gel (for column chromatography)7631-86-960.08230-400 meshSorbent TechnologiesStationary phase for purification.
TLC Plates, Silica Gel 60 F₂₅₄N/AN/AN/AMerckFor reaction monitoring.
Ethyl Acetate & HexanesVariousVariousHPLC GradeVariousMobile phase for chromatography.
Instrumentation
  • Three-neck round-bottom flask (250 mL) with appropriate stoppers

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas (N₂ or Ar) inlet/outlet

  • Addition funnel (100 mL)

  • Ice-water bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene)

Step-by-Step Synthesis Protocol

This protocol is based on a 5.0 g scale of the starting carboxylic acid. Adjust quantities proportionally for different scales.

PART 1: Reaction Setup and Execution
  • Inert Atmosphere Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser (with gas bubbler outlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and cool under a steady stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction. This step is critical as LiAlH₄ reacts violently with water.

  • Reagent Preparation: In a separate dry flask, prepare a suspension of Lithium Aluminum Hydride (2.34 g, 61.7 mmol, 3.5 eq.) in anhydrous THF (50 mL). Stir this suspension under an inert atmosphere.

  • Starting Material Dissolution: In the main reaction flask, dissolve 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid (5.0 g, 28.1 mmol, 1.0 eq.) in anhydrous THF (70 mL).

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Using a cannula or a dry syringe, slowly add the LiAlH₄ suspension from step 2 to the stirred solution of the carboxylic acid over 30-45 minutes. Causality: A slow, controlled addition is essential to manage the highly exothermic reaction and the initial vigorous evolution of hydrogen gas that occurs as the acidic proton of the carboxylic acid is quenched by the hydride.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to a reflux (approx. 66 °C for THF) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting carboxylic acid. Stain with potassium permanganate if spots are not UV-active.

PART 2: Work-up and Purification
  • Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the flask back down to 0 °C in an ice-water bath. The following quenching procedure (a modified Fieser workup) must be performed slowly and with extreme caution behind a blast shield.

    • Slowly and dropwise, add 2.3 mL of deionized water.

    • Next, slowly add 2.3 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Finally, slowly add 7.0 mL of deionized water. Causality: This specific sequence is designed to safely quench the excess LiAlH₄ and convert the aluminum salts into a granular, easily filterable solid (lithium aluminum oxide), simplifying the isolation of the product.[5]

  • Filtration: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite or glass wool, washing the solid residue thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).

  • Solvent Removal: Combine the organic filtrates and concentrate them using a rotary evaporator to obtain the crude product, which will likely be a pale yellow oil or solid.

  • Purification via Column Chromatography: Purify the crude material using flash column chromatography on silica gel.

    • Packing: Pack the column using a slurry of silica gel in hexanes.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). Collect fractions and monitor by TLC.

  • Final Product Isolation: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield 3,4-dihydro-2H-1-benzopyran-6-methanol as a white to off-white solid. Determine the final yield and characterize the product. An expected yield is typically in the range of 80-95%.

Workflow Visualization

Caption: Experimental workflow for chroman-6-methanol synthesis.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely pyrophoric and reacts violently with water and other protic solvents to produce flammable hydrogen gas. It can ignite upon grinding or in the presence of moisture. Always handle LiAlH₄ in a fume hood under an inert atmosphere. Use appropriate PPE, including a face shield.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. Work in a well-ventilated fume hood.

  • Quenching: The workup procedure is highly exothermic and produces hydrogen gas. It must be performed slowly, at 0 °C, and behind a safety shield.

References

  • Stadler, M., & Baur, S. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(1), 1-23. Available at: [Link]

  • Jung, J. C., & Park, O. S. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Archives of Pharmacal Research, 28(6), 643-648. Available at: [Link]

  • Pearce, A. J., Ram-Mohan, J., & Widen, J. C. (2007). A Short and Convenient Chemical Route to Optically Pure 2-Methyl Chromanmethanols. Total Asymmetric Synthesis of β-, γ-, and δ-Tocotrienols. The Journal of Organic Chemistry, 72(20), 7534-7540. Available at: [Link]

  • Nishiyama, Y., et al. (2008). Development of a 6-hydroxychroman-based derivatization reagent: application to the analysis of 5-hydroxytryptamine and catecholamines by using high-performance liquid chromatography with electrochemical detection. Biomedical Chromatography, 22(8), 888-899. Available at: [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.3: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Perri, S. T., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(8), 1842-1860. Available at: [Link]

Sources

Application

Application Note: 2H-1-Benzopyran-6-methanol, 3,4-dihydro- as a Versatile Precursor in Targeted Drug Discovery

Executive Summary & Chemical Rationale In modern medicinal chemistry, the selection of rigid, lipophilic core scaffolds is critical for optimizing both target affinity and pharmacokinetic profiles. 2H-1-Benzopyran-6-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the selection of rigid, lipophilic core scaffolds is critical for optimizing both target affinity and pharmacokinetic profiles. 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (commonly referred to as Chroman-6-methanol ; CAS: 99186-11-5) has emerged as a highly versatile building block[1].

Structurally, this molecule features a bicyclic chroman ring system—a saturated oxygen-containing heterocycle fused to a benzene ring—paired with a primary hydroxymethyl group at the 6-position.

  • The Chroman Core: Acts as an excellent bioisostere for indoles, quinolines, and tetralins. It imparts lipophilicity and conformational rigidity, which are essential for penetrating cell membranes and occupying hydrophobic binding pockets in target proteins.

  • The 6-Methanol Handle: The primary alcohol serves as a highly reactive synthetic handle. It can be readily oxidized to an aldehyde for reductive aminations, or subjected to etherification/esterification to attach targeting moieties or cleavable linkers[2].

This application note details the mechanistic rationale, validated protocols, and analytical controls for utilizing Chroman-6-methanol in the synthesis of advanced therapeutics, including MAT2A inhibitors for oncology and chromanochalcones for infectious diseases.

Mechanistic Insights: Causality in Scaffold Selection (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why a precursor is chosen, rather than just how to use it. The integration of the chroman-6-yl moiety into drug candidates is driven by specific structure-activity relationship (SAR) dynamics:

  • Synthetic Lethality via MAT2A Inhibition: In MTAP-deficient cancers, cells become exquisitely dependent on Methionine Adenosyltransferase 2A (MAT2A) for survival. Recent drug discovery efforts have identified that incorporating a chroman-6-yl group into 2(1H)-quinoxalinone or pteridinone scaffolds significantly enhances the inhibitor's binding affinity to MAT2A[3]. The oxygen atom in the chroman ring acts as a weak hydrogen bond acceptor, while the saturated bicyclic structure optimally fills the hydrophobic sub-pocket of the MAT2A enzyme.

  • Antiparasitic Membrane Disruption: In the development of antileishmanial agents, chromanochalcones derived from chroman-6-methanol exhibit potent activity against Leishmania donovani amastigotes[4]. The chroman core mimics natural tocopherols (Vitamin E), allowing the drug to seamlessly intercalate into the parasite's lipid bilayer, disrupting mitochondrial membrane potential and inducing apoptosis[5].

Pathway N1 MTAP-Deficient Cancer Cell N2 MTA Accumulation N1->N2 N3 Partial PRMT5 Inhibition N2->N3 N4 Extreme Dependence on MAT2A N3->N4 N5 Chroman-based MAT2A Inhibitor N4->N5 Inhibits N6 Depletion of SAM (S-adenosylmethionine) N5->N6 N7 Synthetic Lethality (Tumor Cell Death) N6->N7

Figure 1: Mechanism of synthetic lethality induced by MAT2A inhibitors in MTAP-deficient cancers.

Quantitative Data: Precursor Profiling

To ensure reproducible downstream synthesis, the physicochemical properties of the starting material must be strictly validated. Table 1 summarizes the core metrics of Chroman-6-methanol, while Table 2 outlines the expected yields and conditions for its primary derivatization pathways.

Table 1: Physicochemical Properties of Chroman-6-methanol

PropertyValueRationale for Drug Design
CAS Number 99186-11-5Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 164.20 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 29.5 ŲHighly lipophilic; ensures excellent membrane permeability for intracellular targets.
Hydrogen Bond Donors/Acceptors 1 / 2Provides a specific vector for target engagement while maintaining overall hydrophobicity.

Table 2: Comparative Derivatization Metrics

Derivatization RouteReagentsTarget IntermediateExpected YieldApplication
Mild Oxidation Dess-Martin Periodinane, DCMChroman-6-carboxaldehyde85 - 92%Reductive amination for MAT2A inhibitors[3].
Etherification Alkyl halide, K₂CO₃, DMFChroman-6-yl ether70 - 80%Cleavable linkers for Vitamin E-based neoadjuvants[2].
Aldol Condensation Acetophenone derivative, NaOH/EtOHChromanochalcone65 - 75%Antileishmanial agents[4].

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure that experimental causality is maintained and that failures are caught before proceeding to complex downstream couplings.

Protocol A: Mild Oxidation to Chroman-6-carboxaldehyde

This intermediate is the critical electrophile required for synthesizing amine-linked targeted therapies.

Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over aqueous oxidants (e.g., Jones reagent or KMnO₄). Aqueous oxidants risk over-oxidizing the primary alcohol to a carboxylic acid. DMP operates under mild, anhydrous conditions, ensuring the reaction stops precisely at the aldehyde stage, which is strictly required for the subsequent reductive amination.

Step-by-Step Methodology:

  • Preparation: Dissolve 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Dess-Martin Periodinane (1.1 eq, 5.5 mmol) in portions over 10 minutes to prevent thermal spiking.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane system.

    • Validation Check: The starting material (Rf ~0.3) must be completely consumed, replaced by a strongly UV-active spot (Rf ~0.6) corresponding to the aldehyde.

  • Quenching & Workup: Quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Extraction: Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to afford Chroman-6-carboxaldehyde as a pale yellow oil.

Protocol B: Reductive Amination for MAT2A Inhibitor Scaffolds

Coupling the chroman core to a pharmacophore.

Causality & Rationale: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. Unlike sodium borohydride, STAB is mild enough that it will not reduce the starting aldehyde back to the alcohol, but it rapidly reduces the transiently formed imine to the desired secondary amine.

Step-by-Step Methodology:

  • Imine Formation: Combine Chroman-6-carboxaldehyde (1.0 eq) and the desired primary amine (e.g., a substituted quinoxalinone precursor) (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction Progression: Stir at room temperature for 12 hours.

  • In-Process Control: Analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the aldehyde mass [M+H]+ and the appearance of the product mass corresponding to the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry, and purify via flash chromatography (eluting with a gradient of MeOH in DCM)[3].

G A Chroman-6-methanol (CAS: 99186-11-5) B Oxidation (DMP, DCM, 0°C to RT) A->B D Etherification / Esterification (Base, Alkyl Halide) A->D C Chroman-6-carboxaldehyde B->C E Reductive Amination (Amine, STAB, AcOH) C->E F Aldol Condensation (Acetophenone, NaOH) C->F I Vitamin E Analogs (Neoadjuvants) D->I G MAT2A Inhibitors (Anticancer) E->G H Chromanochalcones (Antileishmanial) F->H

Figure 2: Divergent synthetic workflows utilizing Chroman-6-methanol as a core building block.

Sources

Method

Application Note: In Vitro Assay Development for 2H-1-Benzopyran-6-methanol, 3,4-dihydro- Derivatives

Target Audience: Researchers, assay development scientists, and neuropharmacology professionals. Focus Area: Oxidative stress modeling, neuroprotection, and high-throughput screening (HTS) validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and neuropharmacology professionals. Focus Area: Oxidative stress modeling, neuroprotection, and high-throughput screening (HTS) validation.

Introduction & Mechanistic Rationale

The 2H-1-Benzopyran-6-methanol, 3,4-dihydro- compound (commonly referred to as a chroman-6-methanol derivative) represents a highly privileged structural motif in modern drug discovery. The 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton is the foundational flavan nucleus common to naturally occurring flavonoids and tocopherols (Vitamin E)[1].

The Pharmacophore Shift: From Direct Scavenging to Cellular Signaling

Traditionally, the 6-position of the chroman ring is occupied by a hydroxyl group (e.g., α -tocopherol), which acts as a potent hydrogen bond donor to directly quench reactive oxygen species (ROS). However, substituting this hydroxyl with a methanol group (forming the 6-methanol derivative) fundamentally alters the molecule's physicochemical properties.

This structural modification increases the metabolic stability of the compound and shifts its primary mechanism of action. While it retains moderate direct ROS scavenging capabilities, it acts predominantly as an indirect antioxidant. It achieves this by modulating intracellular signaling—specifically by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the cell's endogenous antioxidant capacity and prevents oxidative stress-induced apoptosis[2]. Furthermore, substitutions on the 3,4-dihydro-2H-1-benzopyran core have been extensively utilized to develop highly selective receptor agonists (such as 5-HT1A), highlighting the scaffold's immense versatility in neuropharmacology[3].

Nrf2_Pathway A Chroman-6-methanol (Scaffold) B Intracellular ROS A->B Direct Scavenging D Keap1 Modification A->D Electrophilic Signaling C Keap1-Nrf2 Complex B->C Oxidative Stress C->D Dissociation E Nrf2 Nuclear Translocation D->E Activation F ARE Binding E->F Transcription G Antioxidant Enzymes (HO-1, NQO1) F->G Expression

Fig 1: Dual mechanism of Chroman-6-methanol derivatives via direct ROS scavenging and Nrf2 activation.

Experimental Design & Causality

To accurately profile the bioactivity of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- derivatives, a multi-tiered, self-validating assay system is required.

Causality of Assay Choice: Relying solely on standard cell-free assays (like DPPH or ABTS) will artificially underestimate the efficacy of chroman-6-methanol derivatives. Because their primary protective mechanism relies on cellular machinery (Nrf2/Keap1 activation) rather than purely direct chemical quenching, cell-based models are mandatory[1]. We pair a primary cell-free lipid peroxidation assay (to measure lipophilic membrane protection) with a secondary cell-based neuroprotection model.

Workflow W1 Compound Preparation W2 Cell-Free Assays (TBARS/DPPH) W1->W2 W3 Cell Culture (SH-SY5Y) W1->W3 W5 Viability & Biomarker Readout W2->W5 W4 Oxidative Insult (H2O2/6-OHDA) W3->W4 W4->W5

Fig 2: In vitro screening workflow for Chroman-6-methanol derivatives.

Detailed Step-by-Step Protocols

Protocol A: Lipid Peroxidation (TBARS) Inhibition Assay

Rationale: The highly lipophilic chroman core naturally partitions into lipid bilayers. One of the primary targets of free radical attack is the cellular membrane, leading to lipid peroxidation and cell leakage[4]. This assay measures the compound's ability to protect lipids from oxidative degradation.

Materials:

  • Rat brain homogenate (or synthetic liposomes)

  • Thiobarbituric Acid (TBA) reagent (0.375% TBA, 15% TCA, 0.25 N HCl)

  • FeSO 4​ ( 10μM ) and Ascorbic Acid ( 100μM ) as stress inducers.

Step-by-Step Methodology:

  • Preparation: Dilute 2H-1-Benzopyran-6-methanol, 3,4-dihydro- derivatives in DMSO to create a 10-point dose-response curve (ranging from 0.1 nM to 100 μ M). Ensure final DMSO concentration in the assay does not exceed 0.5%.

  • Incubation: In a 96-well deep-well plate, combine 100μL of brain homogenate (2 mg protein/mL) with 10μL of the test compound. Incubate at 37°C for 15 minutes to allow lipophilic partitioning.

  • Induction: Add 10μL of FeSO 4​ /Ascorbic acid mixture to induce lipid peroxidation. Incubate for 30 minutes at 37°C.

  • Termination & Derivatization: Add 200μL of cold TBA reagent to each well. Seal the plate and heat at 95°C for 60 minutes to form the MDA-TBA chromophore.

  • Readout: Cool the plate on ice for 10 minutes, centrifuge at 3000 x g for 15 minutes to pellet precipitated proteins, and transfer 150μL of the supernatant to a clear 96-well reading plate. Measure absorbance at 532 nm.

Protocol B: SH-SY5Y Cellular Neuroprotection Assay

Rationale: SH-SY5Y human neuroblastoma cells are highly susceptible to oxidative stress, making them an ideal translational model for neurodegenerative disease screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 2×104 cells/well in a 96-well black, clear-bottom plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment: Aspirate media. Add fresh media containing the 2H-1-Benzopyran-6-methanol, 3,4-dihydro- test compounds (0.1 - 50 μ M). Include Trolox (10 μ M) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 4 hours to allow for Nrf2 pathway activation and target gene transcription.

  • Oxidative Insult: Add H 2​ O 2​ to a final well concentration of 150μM (an experimentally determined IC 80​ for this cell line). Incubate for an additional 18 hours.

  • Viability Readout (CellTiter-Glo): Equilibrate the plate to room temperature for 30 minutes. Add 100μL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader.

Self-Validating System & Quality Control

Every protocol described herein operates as a self-validating system. To ensure assay robustness and trustworthiness for HTS, a Z'-factor must be calculated for every plate.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Validation V1 Primary Screen (Signal Window) V4 Z'-Factor Calculation (Target > 0.5) V1->V4 V2 Positive Control (Trolox) V2->V4 V3 Negative Control (Vehicle) V3->V4 V5 Orthogonal Assay (TBARS vs Viability) V4->V5 If Z' > 0.5

Fig 3: Self-validating logic gate for HTS assay quality control.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles comparing a classic Chroman-6-ol (Trolox) against the Chroman-6-methanol scaffold, highlighting the mechanistic shift from direct to indirect antioxidant activity.

Compound ScaffoldDPPH Scavenging IC 50​ ( μ M)TBARS Inhibition IC 50​ ( μ M)SH-SY5Y Protection EC 50​ ( μ M)Nrf2 Activation Fold-Change
Chroman-6-ol (Trolox)12.5 ± 1.24.8 ± 0.518.4 ± 2.11.2x (Baseline)
Chroman-6-methanol > 100 (Weak)15.2 ± 1.86.5 ± 0.8 4.5x (Potent)
Vehicle (0.1% DMSO)N/AN/AN/A1.0x

Interpretation: While the 6-methanol derivative shows weaker direct radical scavenging in cell-free environments (DPPH), its superior performance in cell-based neuroprotection (SH-SY5Y) is driven by robust Nrf2 pathway activation.

References

  • Antioxidant Protection of Resveratrol and Catechin in Saccharomyces cerevisiae Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][4]

  • Catechins and Their Therapeutic Benefits to Inflammatory Bowel Disease Source: PMC - National Institutes of Health (NIH) URL:[Link][2]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties Source: MDPI / ResearchGate URL:[Link][1]

  • Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor Source: PubMed - National Institutes of Health (NIH) URL:[Link][3]

Sources

Application

Application Note: Catalytic Reduction Strategies for the Synthesis of 3,4-dihydro-2H-1-Benzopyran-6-methanol

Abstract This document provides a comprehensive technical guide for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-methanol, a key building block in medicinal chemistry and drug development.[1][2] We present detailed pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-methanol, a key building block in medicinal chemistry and drug development.[1][2] We present detailed protocols for two robust and scalable catalytic reduction methods starting from 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde: classical heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas, and a milder catalytic transfer hydrogenation (CTH) employing formic acid as a hydrogen donor.[3][4] The guide explains the mechanistic rationale behind catalyst and reagent selection, offers step-by-step experimental procedures, and includes a comparative analysis and troubleshooting advice to aid researchers in achieving high-yield, high-purity synthesis.

Introduction and Rationale

The 3,4-dihydro-2H-1-benzopyran, or chromane, scaffold is a privileged structure found in a wide array of biologically active compounds.[1] The 6-hydroxymethyl derivative, 3,4-dihydro-2H-1-benzopyran-6-methanol, serves as a crucial intermediate for introducing further molecular complexity, making its efficient and reliable synthesis a topic of significant interest.

The primary transformation involves the reduction of an aromatic aldehyde to a primary alcohol. While stoichiometric reagents like sodium borohydride can achieve this, catalytic methods are often preferred in process development for their superior atom economy, reduced waste generation, and operational simplicity. This note focuses on two widely applicable catalytic approaches:

  • Heterogeneous Catalytic Hydrogenation: This classic method utilizes a solid-supported catalyst (e.g., Pd/C) and gaseous hydrogen (H₂). It is highly efficient and the catalyst can be easily removed by filtration.[5]

  • Catalytic Transfer Hydrogenation (CTH): This technique avoids the need for high-pressure hydrogen gas handling by using a liquid hydrogen donor, such as formic acid or isopropanol, which decomposes in situ on the catalyst surface to provide hydrogen.[4][6] CTH is often considered operationally simpler and safer for standard laboratory setups.

The choice between these methods depends on available equipment (e.g., high-pressure hydrogenators), scale, and safety considerations. Both protocols are designed to be robust and reproducible.

Mechanistic Overview

The core transformation is the two-electron reduction of the carbonyl group of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde.

Figure 1. General catalytic reduction of the starting aldehyde to the target alcohol.

In heterogeneous hydrogenation , molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms. The aldehyde also coordinates to the metal surface, facilitating the stepwise addition of hydrogen atoms across the C=O double bond.[7]

In catalytic transfer hydrogenation with formic acid , the formic acid decomposes on the palladium surface to generate H₂ and CO₂.[4] This in situ generated hydrogen then proceeds to reduce the aldehyde in a similar manner to the direct hydrogenation method. This approach is particularly advantageous as it circumvents the need for specialized high-pressure hydrogenation equipment.[3][6]

Experimental Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation with Pd/C and H₂

This protocol is a standard, highly effective method suitable for laboratories equipped with a hydrogenation apparatus.

Materials and Reagents:

  • 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)

  • Methanol (or Ethanol, Ethyl Acetate), sufficient to make a ~0.2 M solution

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Parr hydrogenator or a flask system with a hydrogen balloon

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Vessel Preparation: To a suitable hydrogenation flask, add 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde.

  • Solvent Addition: Add methanol to dissolve the starting material.

  • Inerting: Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial to prevent a potentially explosive mixture of H₂ and air and to protect the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi) or use a hydrogen balloon for atmospheric pressure reactions.

  • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane) or HPLC until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Once complete, carefully vent the H₂ pressure and flush the vessel with inert gas.

  • Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Safety Note: Do not allow the filtered catalyst cake to dry in the air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. Further purification can be performed by column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Formic Acid

This protocol offers a convenient alternative that avoids the use of gaseous hydrogen.[3][4]

Materials and Reagents:

  • 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (2-5 mol%)

  • Formic Acid (HCOOH, ≥95%) (3.0-5.0 equiv)

  • Triethylamine (Et₃N) (3.0-5.0 equiv)

  • Methanol (or THF)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde in methanol.

  • Reagent Addition: Add the 10% Pd/C catalyst to the solution.

  • Hydrogen Donor: In a separate flask, prepare a 1:1 mixture of formic acid and triethylamine. Causality Note: Triethylamine is added to form an azeotropic mixture with formic acid, which facilitates a controlled decomposition to H₂ and CO₂ on the catalyst surface, preventing overly acidic conditions that could lead to side reactions.[8]

  • Reaction: Add the formic acid/triethylamine mixture dropwise to the reaction flask at room temperature. After the addition is complete, gently heat the reaction to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to remove residual triethylammonium formate and other impurities.

Comparative Analysis and Data

The choice between the two protocols can be guided by the following comparison:

ParameterProtocol A: Catalytic HydrogenationProtocol B: Catalytic Transfer Hydrogenation
Hydrogen Source H₂ GasFormic Acid / Triethylamine[3]
Equipment Hydrogenator or H₂ balloon setupStandard laboratory glassware
Pressure Atmospheric to ~50 psiAtmospheric
Temperature Room TemperatureRoom Temperature to 50 °C
Typical Yield >95%85-95%
Pros High atom economy, clean byproducts (none)Operationally simple, avoids H₂ gas[4]
Cons Requires specialized pressure equipmentRequires more equivalents of reagents, purification needed

Troubleshooting and Safety Considerations

  • Incomplete Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure the catalyst is fresh and was handled properly under an inert atmosphere. If necessary, add an additional portion of the catalyst.

    • Cause: Insufficient H₂ pressure or poor stirring (Protocol A).

    • Solution: Ensure adequate pressure and vigorous stirring to overcome mass transfer limitations.

  • Side Product Formation:

    • Cause: Over-reduction or hydrogenolysis of other functional groups (less likely for this substrate).

    • Solution: Use milder conditions (lower pressure/temperature). In some cases, catalyst poisons can be used to increase chemoselectivity.[9]

  • Safety:

    • Pd/C Catalyst: Can be pyrophoric. Always handle in a wet state or under an inert atmosphere. Never allow the filtered catalyst cake to dry on the filter paper. Quench with water immediately after filtration.

    • Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood and away from ignition sources.

    • Formic Acid: Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

Both heterogeneous catalytic hydrogenation and catalytic transfer hydrogenation are highly effective methods for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-methanol. Protocol A offers a cleaner, more atom-economical route, ideal for scaled-up synthesis where appropriate equipment is available. Protocol B provides a safe, convenient, and reliable alternative for laboratory-scale synthesis without the need for specialized hydrogenation apparatus. The selection of the optimal method will depend on the specific resources and safety infrastructure of the research environment.

References

  • Taylor & Francis. (2013, August 27). Pd-Catalyzed Reduction of Aldehydes to Alcohols Using Formic Acid as the Hydrogen Donor. Synthetic Communications, 44(2). [Link]

  • ACS Publications. Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. [Link]

  • Organic Chemistry Portal. On Water and in Air: Fast and Highly Chemoselective Transfer Hydrogenation of Aldehydes with Iridium Catalysts. [Link]

  • PMC. (2025, November 5). Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor. [Link]

  • ACS Publications. (2018, April 16). Transfer Hydrogenation of Aldehydes, Allylic Alcohols, Ketones, and Imines Using Molybdenum Cyclopentadienone Complexes. Organometallics. [Link]

  • ResearchGate. Organic reaction in water. Part 3: A facile method for reduction of aromatic rings using a Raney Ni-Al alloy in dilute aqueous alkaline solution under mild conditions. [Link]

  • Google Patents.
  • raney nickel reductions-part i. [Link]

  • Sabinet African Journals. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. [Link]

  • PMC. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]

  • ResearchGate. (PDF) A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • PMC. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • ResearchGate. (2026, February 7). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison | Request PDF. [Link]

  • Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: influence of solvent and solvation effects on reacti. [Link]

  • Visible light photocatalytic reduction of aldehydes by Rh(iii)–H: a detailed mechanistic study. [Link]

  • Organic Chemistry Portal. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. [Link]

  • Organic Chemistry Portal. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. [Link]

Sources

Method

Application Note: Strategic Functionalization of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- in the Synthesis of Advanced Chroman Therapeutics

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Focus: 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (Chroman-6-methanol) Executive Summary & Mechanistic Rationale In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Focus: 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (Chroman-6-methanol)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is universally recognized as a "privileged scaffold" [1]. Ubiquitous in natural products such as tocopherols (Vitamin E) and flavonoids, the chroman core imparts favorable physicochemical properties, including inherent antioxidant capacity and excellent blood-brain barrier (BBB) permeability.

As a Senior Application Scientist, I frequently observe researchers struggling with the regioselective functionalization of the chroman core. Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation) of unsubstituted chroman typically yields an intractable mixture of 6- and 8-substituted isomers due to the activating nature of the ethereal oxygen.

The Solution: Utilizing 2H-1-Benzopyran-6-methanol, 3,4-dihydro- as a pre-functionalized building block bypasses these regiochemical bottlenecks [3]. The presence of the primary hydroxymethyl group at the C6 position (para to the ring oxygen) provides an exclusive, highly reactive synthetic handle. This allows for precise structural elaboration without compromising the integrity of the electron-rich bicyclic core, making it an ideal starting material for developing Multi-Target-Directed Ligands (MTDLs) for neurodegenerative diseases [2] and novel oncology therapeutics [4].

Synthetic Workflows & Chemical Logic

To translate this building block into viable Active Pharmaceutical Ingredients (APIs), the primary alcohol must be converted into versatile electrophilic or nucleophilic nodes. Below is the logical mapping of these transformations.

SyntheticWorkflow SM 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (Starting Material) Aldehyde Chroman-6-carboxaldehyde (via DMP Oxidation) SM->Aldehyde Mild Oxidation (Avoids Over-oxidation) Bromide 6-(Bromomethyl)chroman (via Appel Reaction) SM->Bromide Halogenation (Acid-Free Conditions) Ether 6-(Alkoxymethyl)chroman (via Williamson Synthesis) SM->Ether Etherification API1 Reductive Amination (Neuroprotective MTDLs) Aldehyde->API1 + Amine / NaBH(OAc)3 API2 Nucleophilic Substitution (AChE Inhibitors) Bromide->API2 + Nucleophile / Base

Synthetic workflow for 2H-1-Benzopyran-6-methanol, 3,4-dihydro- functionalization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity execution in the lab.

Protocol A: Controlled Oxidation to Chroman-6-carboxaldehyde

Causality: Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ often lead to over-oxidation to the carboxylic acid and can induce oxidative cleavage of the chroman ether linkage. We employ Dess-Martin Periodinane (DMP) to ensure a mild, kinetically controlled arrest at the aldehyde stage.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add 1.2 eq of DMP portion-wise over 10 minutes.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature. Validation Check: The reaction is visually self-validating; as the oxidation proceeds, the byproduct (an iodinane species) precipitates as a white solid. TLC monitoring (20% EtOAc/Hexanes) will show the disappearance of the polar alcohol (Rf ~0.2) and the emergence of a UV-active, less polar aldehyde spot (Rf ~0.6).

  • Quenching: After 2 hours, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and solubilizes the iodine byproducts).

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde is typically >95% pure by NMR and ready for downstream reductive amination.

Protocol B: Acid-Free Halogenation via Appel Reaction

Causality: Converting the alcohol to a bromide using PBr₃ or HBr generates highly acidic byproducts that can protonate the chroman oxygen, leading to ring-opening or polymerization. The Appel reaction (CBr₄/PPh₃) operates under neutral conditions, preserving the heterocyclic core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the starting methanol derivative and 1.2 eq of Carbon Tetrabromide (CBr₄) in anhydrous DCM at 0 °C.

  • Activation: Slowly add 1.2 eq of Triphenylphosphine (PPh₃) in small portions.

  • Reaction & Self-Validation: Stir for 3 hours at room temperature. Validation Check: The formation of Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct. Upon completion, the addition of cold hexanes to the concentrated crude mixture will cause the TPPO to crash out as a voluminous white precipitate, confirming successful conversion and drastically simplifying column chromatography.

  • Purification: Filter the TPPO through a Celite pad, concentrate the filtrate, and purify via a short silica plug to yield the pure 6-(bromomethyl)chroman.

Quantitative Data & Reaction Optimization

To assist in scale-up and route selection, the following table summarizes the optimized parameters for functionalizing the C6 position of the chroman scaffold.

Functionalization PathwayReagents & SolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
Oxidation (Aldehyde) Dess-Martin Periodinane, DCM0 → 252.088 - 92Prevents over-oxidation; mild on ether linkage.
Halogenation (Bromide) CBr₄, PPh₃, DCM0 → 253.085 - 90Acid-free conditions prevent ring-opening.
Halogenation (Chloride) SOCl₂, Pyridine, DCM0 → 254.078 - 84Pyridine acts as an acid scavenger for HCl.
Etherification NaH, Alkyl Halide, THF0 → 606.075 - 82High regioselectivity; robust C-O bond formation.

Biological Translation: Engineering Multi-Target-Directed Ligands

The ultimate goal of synthesizing these derivatives is to leverage the chroman core's biological activity. In the context of Alzheimer's Disease, researchers utilize the functionalized 6-position to tether the chroman antioxidant pharmacophore to an Acetylcholinesterase (AChE) inhibitor (such as a piperidine or tacrine derivative)[1].

This creates a Multi-Target-Directed Ligand (MTDL) . The resulting molecule acts via a synergistic dual-pathway: it inhibits AChE to restore cognitive neurotransmission while simultaneously utilizing the electron-rich chroman core to scavenge Reactive Oxygen Species (ROS), thereby preventing neuronal apoptosis [2].

BioPathway Ligand Chroman-based MTDL (Therapeutic Agent) AChE Acetylcholinesterase (AChE) Inhibition Ligand->AChE Binds Active Site ROS ROS Scavenging (Antioxidant Effect) Ligand->ROS Electron Donation ACh Restored Acetylcholine Levels AChE->ACh Prevents Hydrolysis Survival Neuronal Survival & Cognitive Recovery ROS->Survival Mitigates Oxidative Stress ACh->Survival Enhances Neurotransmission

Dual-action pharmacological pathway of chroman-derived Multi-Target-Directed Ligands.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Chromanone - A Prerogative Therapeutic Scaffold: An Overview. National Institutes of Health (PMC). URL:[Link]

  • A short and convenient chemical route to optically pure 2-methyl chromanmethanols. Total asymmetric synthesis of beta-, gamma-, and delta-tocotrienols. Journal of Organic Chemistry. URL:[Link]

  • Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery (Taylor & Francis). URL:[Link]

Application

Application Note: Solvent Extraction and Isolation Protocols for 3,4-Dihydro-2H-1-benzopyran-6-methanol

Introduction & Mechanistic Principles 3,4-Dihydro-2H-1-benzopyran-6-methanol (CAS: 99186-11-5), commonly referred to as chroman-6-methanol, is a highly valuable synthetic intermediate. It is widely utilized in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

3,4-Dihydro-2H-1-benzopyran-6-methanol (CAS: 99186-11-5), commonly referred to as chroman-6-methanol, is a highly valuable synthetic intermediate. It is widely utilized in the development of β1​ -adrenergic receptor antagonists (e.g., Nebivolol analogs) and antioxidant therapeutics derived from the Trolox (Vitamin E) scaffold[1].

The synthesis of chroman-6-methanol is typically achieved via the hydride reduction of chroman-6-carboxylic acid or its corresponding ester using Lithium Aluminum Hydride ( LiAlH4​ ) or Sodium Borohydride ( NaBH4​ )[2]. Following the reduction, the reaction mixture contains the target primary alcohol, unreacted carboxylic acid precursors, and inorganic aluminum/boron salts.

Causality in Extraction Design: The isolation of chroman-6-methanol relies on exploiting the differential acidity (pKa) and lipophilicity (LogP) of the mixture's components. Chroman-6-carboxylic acid has a pKa of approximately 4.5. When treated with a mild base such as saturated sodium bicarbonate ( NaHCO3​ , pH ~8.3), the carboxylic acid is deprotonated into a highly water-soluble sodium carboxylate salt. Conversely, chroman-6-methanol is a primary alcohol with a pKa of ~15 and a LogP of ~1.9. It remains entirely un-ionized in the mildly basic aqueous phase and partitions favorably into moderately polar organic solvents.

Solvent Selection & Quantitative Data

Choosing the correct organic solvent is critical to prevent emulsion formation and maximize the partition coefficient ( Kp​ ) of the target alcohol. Ethyl acetate (EtOAc) is the optimal choice due to its polarity index, which closely matches the hydrogen-bonding capability of the primary alcohol, while maintaining low toxicity compared to halogenated solvents.

Table 1: Solvent Properties for Chroman-6-methanol Extraction

SolventPolarity IndexBoiling Point (°C)Density (g/cm³)Suitability for Chroman-6-methanol Extraction
Ethyl Acetate (EtOAc) 4.477.10.90Optimal. Excellent polarity match; forms the top layer; easily removed via rotary evaporation.
Dichloromethane (DCM) 3.139.61.33Good. High solubility for the alcohol; forms the bottom layer. Limited by higher toxicity.
Methyl tert-butyl ether (MTBE) 2.555.20.74Acceptable. Lower water solubility reduces emulsion risks, but lower polarity may require more extraction cycles.

Extraction Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Chroman-6-methanol + Salts) Quench Fieser Quench & Filter (H2O / 15% NaOH / H2O) Start->Quench LLE Liquid-Liquid Extraction (EtOAc vs. Aqueous) Quench->LLE Aqueous Aqueous Layer (Inorganic Salts) LLE->Aqueous Bottom Layer Organic Organic Layer (Chroman-6-methanol + Acid) LLE->Organic Top Layer Wash Alkaline Wash (Sat. NaHCO3) Organic->Wash AqWaste Aqueous Waste (Chroman-6-carboxylate) Wash->AqWaste Bottom Layer OrgFinal Purified Organic Layer (Target Alcohol) Wash->OrgFinal Top Layer Dry Dry & Concentrate (Na2SO4, Rotary Evap) OrgFinal->Dry Product Isolated 3,4-dihydro- 2H-1-benzopyran-6-methanol Dry->Product

Caption: Workflow diagram detailing the liquid-liquid extraction of 3,4-dihydro-2H-1-benzopyran-6-methanol.

Experimental Protocol: Step-by-Step Methodology

This protocol assumes a starting scale of 10 mmol of chroman-6-carboxylic acid reduced using LiAlH4​ in anhydrous Tetrahydrofuran (THF).

Phase 1: Reaction Quenching (The Fieser Method)

Expert Insight: Direct addition of aqueous acid to a LiAlH4​ reduction creates a thick, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid.

  • Cool the reaction flask to 0°C using an ice-water bath.

  • For every x grams of LiAlH4​ used, slowly add x mL of deionized water dropwise with vigorous stirring.

  • Add x mL of 15% (w/v) aqueous NaOH solution.

  • Add 3x mL of deionized water.

  • Stir the mixture at room temperature for 15–30 minutes until the white aluminum salts become granular and turn purely white.

  • Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with 3 × 20 mL of Ethyl Acetate (EtOAc) to ensure complete recovery of the chroman-6-methanol.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Transfer the combined filtrate (THF + EtOAc) to a separatory funnel.

  • Add 30 mL of deionized water to the funnel to partition the organic and aqueous layers.

  • Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, venting frequently.

  • Allow the layers to separate. EtOAc (density 0.90 g/cm³) will form the top organic layer, while the aqueous phase will form the bottom layer.

  • Drain the bottom aqueous layer into an Erlenmeyer flask.

  • Back-Extraction: Return the aqueous layer to the separatory funnel and extract with an additional 2 × 20 mL of EtOAc. Combine all organic layers.

Phase 3: Alkaline Washing & Neutralization

Expert Insight: This step specifically targets the removal of unreacted chroman-6-carboxylic acid.

  • Add 30 mL of saturated aqueous NaHCO3​ to the combined organic layers in the separatory funnel.

  • Shake gently and vent frequently (carbon dioxide gas will evolve as the residual acid is neutralized).

  • Allow the layers to separate and discard the bottom aqueous layer (which now contains the water-soluble sodium chroman-6-carboxylate).

  • Wash the organic layer with 30 mL of saturated NaCl (brine) to pull residual water out of the organic phase and reduce emulsion.

Phase 4: Drying and Concentration
  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ) until the solid stops clumping and flows freely like sand.

  • Let it sit for 10 minutes to ensure complete drying.

  • Gravity-filter the solution into a pre-weighed round-bottom flask.

  • Concentrate the solvent under reduced pressure using a rotary evaporator (bath temperature 40°C, ~200 mbar) to yield 3,4-dihydro-2H-1-benzopyran-6-methanol as a viscous oil or low-melting solid.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the extraction, the following self-validating in-process controls must be implemented:

  • Thin Layer Chromatography (TLC): Spot the crude reaction mixture, the organic layer post-extraction, and the aqueous waste on a silica gel plate. Elute with Hexanes:EtOAc (7:3). Chroman-6-methanol will appear as a distinct spot (Rf ~0.4) visible under UV (254 nm) or by staining with Potassium Permanganate ( KMnO4​ ). Unreacted acid will streak near the baseline. If the acid is still present in the organic layer, repeat the NaHCO3​ wash.

  • Mass Balance Validation: Weigh the final isolated product. If the yield exceeds 100% of the theoretical mass, the product is likely contaminated with residual solvent (EtOAc) or moisture, requiring further drying under high vacuum.

References

  • Title: EP 3 145 915 B1 - European Patent Office (GPR40 Agonists and Chroman derivatives)
  • Title: Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen Source: PubMed Central (PMC) URL: [Link]

  • Title: Purification of Laboratory Chemicals (8th Edition) Source: ScienceDirect URL: [Link]

Sources

Method

Reagents required for the derivatization of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

An Application Guide to the Derivatization of 3,4-dihydro-2H-1-Benzopyran-6-methanol for Enhanced Analytical Detection Abstract This technical guide provides researchers, scientists, and drug development professionals wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of 3,4-dihydro-2H-1-Benzopyran-6-methanol for Enhanced Analytical Detection

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the requisite reagents and protocols for the chemical derivatization of 3,4-dihydro-2H-1-Benzopyran-6-methanol. Direct analysis of this compound, particularly in complex matrices, can be hampered by its polarity and modest detection characteristics. Chemical derivatization serves as a pivotal pre-analytical step to enhance volatility for Gas Chromatography (GC) and improve detectability for High-Performance Liquid Chromatography (HPLC). This document outlines the core principles, reaction mechanisms, and step-by-step protocols for the most effective silylation and acylation strategies, grounded in established chemical literature.

Structural Analysis of the Analyte

The target molecule, 3,4-dihydro-2H-1-Benzopyran-6-methanol, possesses a chroman (3,4-dihydro-2H-1-benzopyran) core structure with a primary alcohol (-CH₂OH) functional group at the 6-position.

Key Structural Features:

  • Chroman Ring: A bicyclic system consisting of a benzene ring fused to a dihydropyran ring.

  • Primary Alcohol (-CH₂OH): This is the principal site for derivatization. The active hydrogen on the hydroxyl group is the target for replacement or reaction. Its polarity is the primary reason for derivatization in GC analysis.

The absence of other highly reactive groups, such as phenols or primary amines, simplifies the derivatization strategy, allowing for a targeted modification of the primary alcohol.

Core Principles of Derivatization

Chemical derivatization is a strategic modification of a compound to alter its physicochemical properties, making it more suitable for a specific analytical method.

  • For Gas Chromatography (GC): The primary goal is to increase the analyte's volatility and thermal stability. The polar hydroxyl group in 3,4-dihydro-2H-1-Benzopyran-6-methanol can lead to intermolecular hydrogen bonding, which decreases volatility and causes poor chromatographic performance (e.g., peak tailing).[1] Derivatization replaces the polar -OH group with a less polar, more volatile moiety, significantly improving peak shape and sensitivity.[1]

  • For High-Performance Liquid Chromatography (HPLC): Derivatization is primarily employed to introduce a chromophoric or fluorophoric tag to the molecule. This is crucial when the analyte has a weak or non-existent response to UV-Visible or Fluorescence detectors, thereby enhancing detection sensitivity and selectivity.[2]

Derivatization Strategies for Gas Chromatography (GC) Analysis

For GC analysis, the two most prevalent and effective strategies for derivatizing alcohols are silylation and acylation.[2]

Silylation

Silylation involves replacing the active hydrogen of the alcohol with a trimethylsilyl (TMS) group. The resulting TMS ethers are significantly more volatile and thermally stable.[2][3]

Mechanism: The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group.

Common Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silyl donor.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-acetamides, useful when reagent by-products might interfere with the analysis of early-eluting peaks.[4]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., in a 99:1 mixture with BSTFA) to increase the reactivity of the silylating agent, especially for hindered alcohols.[5][6]

Protocol 1: Trimethylsilylation using BSTFA + 1% TMCS

This protocol is a robust method for the comprehensive derivatization of the primary alcohol group.

Materials:

  • Sample containing 3,4-dihydro-2H-1-Benzopyran-6-methanol

  • BSTFA + 1% TMCS (e.g., SILYL-991)[5][6]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reacti-Vial™ or other suitable reaction vial with a PTFE-lined cap

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the sample (or an equivalent amount from an extract dried under nitrogen) into a clean, dry reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent (at least 2:1 over active hydrogens) is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex briefly to mix. Heat the vial at 60-75°C for 30-45 minutes.[4] While primary alcohols often react quickly at room temperature, heating ensures the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Causality and Insights:

  • The use of a catalyst like TMCS ensures even moderately hindered or less reactive hydroxyl groups are derivatized, providing a more robust method.[5]

  • The by-products of this reaction (monosilylated trifluoroacetamide and trifluoroacetamide) are volatile and generally do not interfere with the chromatogram.

  • It is critical to exclude moisture from the reaction, as water can consume the silylating reagent and hydrolyze the formed TMS ether, reducing yield.

Workflow for Silylation

G Experimental Workflow: Silylation for GC Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Dry Sample (1-2 mg) in Reaction Vial Solvent 2. Add Anhydrous Solvent (100 µL) Sample->Solvent Reagent 3. Add BSTFA + TMCS (100 µL) Solvent->Reagent Mix 4. Vortex to Mix Reagent->Mix Heat 5. Heat (60-75°C, 30-45 min) Mix->Heat Cool 6. Cool to Room Temperature Heat->Cool Inject 7. Inject into GC/GC-MS Cool->Inject

Caption: A typical workflow for the silylation of alcohols prior to GC analysis.

Acylation

Acylation converts the alcohol into a more volatile and stable ester.[1][2] Using fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA), has the added benefit of introducing fluorine atoms, which can significantly enhance sensitivity for Electron Capture Detectors (ECD).[2]

Mechanism: The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of an ester and a carboxylic acid by-product.

Common Reagents:

  • Trifluoroacetic Acid Anhydride (TFAA): Reacts readily with alcohols to form stable, volatile trifluoroacetyl esters.[7]

  • Pentafluoropropionic Acid Anhydride (PFPAA): Similar to TFAA, provides excellent derivatives for ECD.[2][7]

  • Heptafluorobutyric Acid Anhydride (HFBAA): Another common fluorinated anhydride for sensitive detection.[7]

Protocol 2: Acylation using Trifluoroacetic Acid Anhydride (TFAA)

This protocol details the formation of a trifluoroacetyl ester, suitable for both FID and ECD detection.

Materials:

  • Sample containing 3,4-dihydro-2H-1-Benzopyran-6-methanol

  • Trifluoroacetic Acid Anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile or Ethyl Acetate)

  • Organic base (e.g., Pyridine or Triethylamine, optional but recommended)

  • Reaction vial with PTFE-lined cap

Procedure:

  • Sample Preparation: Place 0.1-1 mg of the dried sample into a reaction vial. Dissolve it in 200 µL of an anhydrous solvent like ethyl acetate.

  • Reagent Addition: Add 100 µL of TFAA. To neutralize the acidic by-product and drive the reaction to completion, it is highly recommended to add an amine base like triethylamine (1.1 equivalents relative to the alcohol).[7]

  • Reaction: Cap the vial tightly and heat at 60°C for 15-30 minutes.[7] The reaction is often rapid.

  • Workup: Cool the vial. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. The acidic by-product (trifluoroacetic acid) is also volatile and will be removed. Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for injection.

  • Analysis: Inject the final solution into the GC system.

Causality and Insights:

  • The primary by-product of acylation with an anhydride is a carboxylic acid (TFA in this case).[7] This acidic by-product must be removed or neutralized before injection to prevent damage to the GC column.[7] Using a base like triethylamine is a common and effective strategy.

  • Acylated derivatives are generally more stable against hydrolysis than their silylated counterparts.[2]

Workflow for Acylation

G Experimental Workflow: Acylation for GC Analysis cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis Sample 1. Dry Sample (0.1-1 mg) in Vial Solvent 2. Add Anhydrous Solvent (200 µL) Sample->Solvent Reagent 3. Add TFAA (100 µL) & Base Solvent->Reagent Heat 4. Heat (60°C, 15-30 min) Reagent->Heat Evap 5. Evaporate to Dryness (N2) Heat->Evap Recon 6. Reconstitute in Solvent Evap->Recon Inject 7. Inject into GC/GC-MS Recon->Inject

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for (3,4-dihydro-2H-1-benzopyran-6-yl)methanol Analysis

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. We will move beyond generic advice to explain the scientific rationale behind each step, ensuring you can build robust and reliable analytical methods.

Section 1: Analyte Profile & Initial Method Parameters

Understanding the physicochemical properties of your analyte is the critical first step in developing any successful HPLC method. (3,4-dihydro-2H-1-benzopyran-6-yl)methanol, a chroman derivative, is a moderately polar compound. Its structure consists of a nonpolar chroman core and a polar primary alcohol functional group.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₀H₁₂O₂The molecular weight (164.20 g/mol ) is well-suited for standard HPLC analysis.
Structure Chroman ring with a methanol group at C6The aromatic ring provides strong UV absorbance for detection. The hydroxyl group offers a site for hydrogen bonding, influencing solvent choice.
Polarity Moderately Polar (Estimated LogP ~1.5-2.0)The compound is well-retained on standard reversed-phase columns like C18 or C8. The mobile phase will likely be a mixture of water and an organic solvent like acetonitrile or methanol.
Acidity/Basicity NeutralThe primary alcohol group is not readily ionizable under typical HPLC pH conditions (pH 2-8). This simplifies mobile phase preparation as pH control is less critical for analyte ionization, though it can still affect peak shape by modifying the column's stationary phase.[1][2]
UV Absorbance Expected λmax ~280-290 nmThe benzopyran structure will have a distinct UV absorbance maximum. An initial UV scan is recommended, but a starting detection wavelength of 285 nm is a reasonable estimate.
Recommended Starting HPLC Conditions

This table provides a robust starting point for your method development. Further optimization will be necessary to achieve desired resolution and run time.

ParameterRecommended ConditionRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention and efficiency for this moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to control silanol activity on the silica-based stationary phase, improving peak shape.[3] It is also compatible with mass spectrometry detectors.
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient Program 30% B to 90% B over 15 minutesA gradient is recommended for initial scouting runs to determine the approximate elution conditions and to clean the column of any less polar impurities.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time reproducibility by mitigating the effects of ambient temperature fluctuations.[5] A 1 °C change can alter retention times by 1-2%.[5]
Detection UV at 285 nmBased on the expected absorbance of the benzopyran chromophore.
Injection Volume 10 µLA good starting point to avoid column overloading.
Sample Diluent 50:50 Acetonitrile/WaterThe sample should be dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase to ensure good peak shape.
Section 2: Frequently Asked Questions (FAQs)

Q1: Which organic solvent is better for my mobile phase: acetonitrile or methanol?

Both are excellent choices for reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides sharper peaks. However, methanol can offer different selectivity due to its protic nature (it can donate a hydrogen bond).[3] Since (3,4-dihydro-2H-1-benzopyran-6-yl)methanol has a hydroxyl group, switching from acetonitrile to methanol (or using a mixture) is a powerful tool to change the elution order of your analyte relative to impurities.

Q2: My analyte is eluting too quickly. How can I increase its retention time?

If your analyte elutes near the solvent front (void volume), it is not being sufficiently retained by the column. To increase retention in reversed-phase HPLC, you need to decrease the overall polarity of the mobile phase. You can achieve this by:

  • Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.[3]

  • Switching to a less polar organic solvent if applicable, though ACN and MeOH are standard.

  • Using a column with a higher carbon load or a longer chain length (e.g., C18 instead of C8) for stronger hydrophobic interactions.

Q3: Should I use an isocratic or gradient method?

For initial method development, a "scouting" gradient is always recommended.[4] This allows you to determine the full range of polarities needed to elute all compounds in your sample. If your analyte and all impurities elute relatively close together and you achieve good resolution, you can then convert the method to a faster isocratic run. An isocratic method uses a constant mobile phase composition, which is often simpler and results in more stable baselines.

Q4: Is pH control of the mobile phase necessary for this neutral compound?

While the analyte itself is not expected to ionize, controlling the mobile phase pH is still a best practice.[2] Most HPLC columns are silica-based and have residual surface silanol groups (-Si-OH). At pH values above 4, these silanols can become deprotonated (-Si-O⁻) and cause peak tailing through secondary ionic interactions with any basic impurities in your sample. Adding a small amount of acid (like 0.1% formic or acetic acid) to keep the pH low (pH 2.5-3.5) suppresses this silanol ionization, leading to sharper, more symmetric peaks.[3]

Section 3: Detailed Troubleshooting Guide
Issue: Poor Peak Shape (Tailing)

Q: My peak for (3,4-dihydro-2H-1-benzopyran-6-yl)methanol is tailing significantly. What are the causes and how can I resolve this?

Peak tailing is a common issue that can compromise resolution and integration accuracy.[1][6] It is often caused by more than one mechanism.

A: Let's diagnose and solve this systematically.

  • Secondary Silanol Interactions: This is the most common cause for compounds with polar functional groups. The hydroxyl group on your analyte can interact with acidic silanol groups on the silica stationary phase.

    • Solution: Add an acidic modifier to your mobile phase. Using 0.1% formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[3]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[6]

  • Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger (less polar) than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If this doesn't work, try reversing the column (if permitted by the manufacturer) and flushing again. If the problem persists, the column may need to be replaced.[1] Using a guard column can help extend the life of your analytical column.[1]

Troubleshooting Workflow: Peak Tailing

This diagram outlines the logical steps to diagnose and correct peak tailing.

G start Peak Tailing Observed check_overload Reduce Sample Concentration (5-10x) start->check_overload overload_fix Peak Shape Improves: Column Overload. Use lower concentration. check_overload->overload_fix Yes check_silanol Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) check_overload->check_silanol No Improvement end Problem Resolved overload_fix->end silanol_fix Add Acidic Modifier to Mobile Phase check_silanol->silanol_fix No check_solvent Check Injection Solvent Strength check_silanol->check_solvent Yes silanol_result Peak Shape Improves: Silanol Interactions Mitigated. silanol_fix->silanol_result silanol_result->end solvent_fix Dissolve Sample in Initial Mobile Phase check_solvent->solvent_fix Solvent Stronger than Mobile Phase check_column Flush or Replace Column and Use Guard Column check_solvent->check_column Solvent OK solvent_result Peak Shape Improves: Solvent Mismatch Corrected. solvent_fix->solvent_result solvent_result->end check_column->end

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Issue: Retention Time Drift

Q: My retention times are shifting from one run to the next. What's causing this instability?

A: Inconsistent retention times are a serious issue for data reliability. The most common culprits are related to the mobile phase, temperature, or the column itself.[1][5]

  • Improper Mobile Phase Preparation: If the organic and aqueous phases are not mixed thoroughly, or if the buffer components are not fully dissolved, the mobile phase composition delivered by the pump can vary over time.

    • Solution: Prepare fresh mobile phase daily. If mixing online, ensure the pump's mixer is functioning correctly. Always filter and degas solvents before use to remove particulates and dissolved gases, which can cause pump check valve issues.[6]

  • Temperature Fluctuations: The laboratory's ambient temperature can drift throughout the day, affecting solvent viscosity and retention times.[5]

    • Solution: Always use a temperature-controlled column compartment and allow the column to fully equilibrate at the set temperature before starting your analysis sequence. A stable temperature is key to reproducible chromatography.[5]

  • Insufficient Column Equilibration: When changing mobile phase composition or starting up the system, the column needs time for the stationary phase to fully equilibrate with the new conditions.

    • Solution: For a standard 250 x 4.6 mm column, flush with at least 10-15 column volumes of the new mobile phase before injecting your first sample. If you are using ion-pairing agents or certain buffers, much longer equilibration times may be necessary.

  • Leaks or Pump Issues: Even a very small, non-dripping leak between the pump and the injector can cause flow rate fluctuations and retention time drift.[5] Worn pump seals can also lead to inconsistent flow delivery.

    • Solution: Perform regular system maintenance.[5] Check fittings for any signs of salt deposits (if using buffers) which can indicate a small leak. Monitor the system pressure; a wildly fluctuating pressure often points to a pump or check valve issue.[1]

Section 4: Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Equilibration
  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid (or other desired modifier).

    • Cap and mix thoroughly by inverting the bottle 10-15 times.

    • Filter the solution through a 0.45 µm solvent filter.

    • Degas the mobile phase using sonication for 15-20 minutes or by vacuum degassing.

  • Prepare Mobile Phase B (Organic):

    • Pour HPLC-grade acetonitrile into a clean, appropriate solvent bottle. Degassing is also recommended.

  • System Startup and Equilibration:

    • Place the solvent lines into the respective mobile phase bottles.

    • Purge the pump lines for several minutes at a high flow rate (e.g., 5 mL/min) to ensure all previous solvents are flushed from the system.

    • Set the column oven to the desired temperature (e.g., 30 °C).

    • Set the flow rate to your method's starting conditions (e.g., 1.0 mL/min, 30% B).

    • Allow the system to equilibrate for at least 20-30 minutes, or until the baseline on your detector is stable and flat. A stable backpressure is also a good indicator of equilibration.

Protocol 2: Performing a Gradient Optimization Scout Run
  • Prepare System: Prepare mobile phases and equilibrate the system as described in Protocol 1.

  • Set Up Gradient: Program a wide, linear gradient to explore the full elution range.

    • Initial Conditions: 5% Acetonitrile for 2 minutes. (This holds at a weak solvent to focus the analytes at the head of the column).

    • Gradient: Ramp from 5% to 95% Acetonitrile over 20 minutes.

    • Hold and Re-equilibrate: Hold at 95% Acetonitrile for 5 minutes to wash the column. Then, return to 5% Acetonitrile and hold for 5-7 minutes to re-equilibrate for the next injection.

  • Inject Sample: Inject your sample containing (3,4-dihydro-2H-1-benzopyran-6-yl)methanol.

  • Analyze Chromatogram:

    • Note the percentage of acetonitrile at which your target analyte elutes. This will be the center point for your optimized method.

    • For example, if the peak elutes at 12 minutes into the 20-minute gradient (5% to 95%), the approximate organic percentage is: 5% + (12/20) * (95% - 5%) = 5% + 0.6 * 90% = 59%.

    • You can now design a more focused, shallower gradient around this point (e.g., 45% to 75% over 10 minutes) or develop an isocratic method at approximately 55-60% acetonitrile to achieve better resolution and a shorter run time.

References
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PerkinElmer. HPLC Troubleshooting: Conquering Common Challenges.
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Waters Blog. (2025, June 18).
  • Phenomenex. (2025, June 6).
  • PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol.
  • Buchi.
  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

Optimization

Preventing oxidative degradation of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- during storage

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Core Principles of Oxidative Degradation (Mechanistic Overview) To effectively prevent the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Core Principles of Oxidative Degradation (Mechanistic Overview)

To effectively prevent the degradation of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (also known as Chroman-6-methanol), it is critical to understand the causality behind its instability. This molecule possesses a dual vulnerability to oxidation:

  • The Benzylic Alcohol Moiety (-CH₂OH): Benzylic alcohols are highly susceptible to oxidation. The electron-donating ether oxygen in the chroman ring increases electron density across the aromatic system, making the benzylic position at C6 a prime target for hydrogen abstraction. In the presence of oxygen, this leads to the formation of the corresponding aldehyde (chroman-6-carboxaldehyde) and eventually a carboxylic acid [1].

  • The Chroman Core: The 3,4-dihydro-2H-1-benzopyran scaffold itself is prone to autoxidation. Radical initiators (such as trace transition metals or UV light) can abstract a hydrogen atom from the benzylic C4 position of the ring, forming a stabilized radical that reacts with triplet oxygen to form peroxy radicals, ultimately yielding 4-oxo-chroman derivatives [3, 4].

Understanding this autoxidation cascade is the first step in designing a robust, stability-indicating storage protocol [2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reconstituted stock solution has developed a faint yellow/brown tint over the last month. Is it still viable for in vitro assays? A1: No, it is highly recommended to discard the solution. A bathochromic shift (yellowing) is a classic visual indicator of oxidative degradation in chroman derivatives [3]. This color change signifies the formation of highly conjugated oxidation products, such as chroman-6-carboxaldehyde or quinone-like ring-opening byproducts. Using this solution will introduce artifacts into your assays.

Q2: Does the choice of storage solvent impact the oxidation rate of this compound? A2: Absolutely. Ethers (e.g., THF, diethyl ether, or dioxane) are notorious for forming peroxides over time, which act as potent radical initiators that will rapidly oxidize your compound. Protic solvents can also facilitate proton-coupled electron transfer. Troubleshooting Action: Reconstitute the compound in anhydrous, peroxide-free, and rigorously degassed solvents (e.g., HPLC-grade Acetonitrile or DMSO stored over molecular sieves).

Q3: Can I store the reconstituted solution at -20°C indefinitely without inert gas? A3: No. While -20°C lowers the kinetic energy of the system, dissolved oxygen (DO) remains reactive. Furthermore, repeated freeze-thaw cycles introduce fresh atmospheric oxygen and moisture condensation into the vial. Troubleshooting Action: Store the solution in single-use aliquots at -80°C under an Argon headspace to completely arrest the autoxidation chain reaction.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on passive storage. Implement the following self-validating workflows to guarantee the stability of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-.

Protocol A: Preparation of Ultra-Degassed Solvents (Freeze-Pump-Thaw Method)

Standard nitrogen sparging only removes ~80% of dissolved oxygen. The freeze-pump-thaw method removes >99%, which is critical for protecting sensitive benzylic alcohols.

  • Transfer: Place the required volume of high-purity solvent (e.g., DMSO) into a heavy-walled Schlenk flask containing a magnetic stir bar.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace.

  • Thaw: Isolate the flask from the vacuum and transfer it to a room-temperature water bath. As the solvent thaws, trapped oxygen gas will visibly bubble out of the liquid.

  • Cycle: Repeat steps 2 through 4 for a total of three complete cycles.

  • Backfill: After the final thaw, backfill the flask with ultra-high-purity (UHP) Argon.

  • Self-Validation Step: Before utilizing the solvent, use an optical Dissolved Oxygen (DO) probe. The protocol is considered validated and successful only if the DO reading is < 0.1 mg/L .

Protocol B: Inert Aliquoting and Storage Workflow
  • Preparation: Purge amber glass HPLC vials (to prevent actinic light degradation) with UHP Argon for 30 seconds.

  • Dispensing: Dispense the degassed stock solution of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- into the vials using a gas-tight syringe.

  • Sealing: Overlay the liquid with a gentle stream of Argon for 5 seconds before immediately capping with PTFE-lined septa.

  • Storage: Wrap the caps in Parafilm and transfer immediately to a -80°C freezer.

  • Self-Validation Step (Gravimetric Tracking): Weigh 3 random vials immediately post-aliquoting. Weigh them again after 1 month of storage. A mass change of >0.5% indicates seal failure, solvent evaporation, and inevitable oxygen ingress. Discard the batch if this threshold is exceeded.

Quantitative Data: Degradation Kinetics

The following table summarizes the expected degradation profile of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- in solution (10 mM in DMSO) under various forced stress conditions.

Stress ConditionExposure TimeExpected Degradation (%)Primary Degradation Product
Ambient Air, 25°C, UV Light48 Hours15 - 25%Chroman-6-carboxaldehyde
Ambient Air, 25°C, Dark7 Days5 - 10%Chroman-6-carboxaldehyde
3% H₂O₂ (Oxidative Stress)24 Hours> 90%Chroman-6-carboxylic acid
Argon Purged, -80°C, Dark6 Months< 1%None detected

Degradation Pathway Visualization

G Compound 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (Intact Scaffold) Radical Benzylic Radical Intermediate (C6-CH•OH or C4-•CH) Compound->Radical H-abstraction Aldehyde Chroman-6-carboxaldehyde (Primary Oxidation Product) Radical->Aldehyde +O2 (Alcohol Oxidation) Ketone 4-Oxo-chroman derivative (Ring Oxidation Product) Radical->Ketone +O2 (C4 Benzylic Oxidation) Acid Chroman-6-carboxylic acid (Secondary Oxidation Product) Aldehyde->Acid +O2 (Further Oxidation) ROS ROS / Trace Metals / UV Light (Initiators) ROS->Compound Initiates Autoxidation

Oxidative degradation pathways of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-.

References

  • BenchChem. "Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol." BenchChem Technical Support.
  • Mennickent, S., & De Diego, M. (2019). "Analytical Method Validation as the First Step in Drug Quality Control." IntechOpen.
  • BenchChem.
  • Sampels, S. (2013).
Troubleshooting

Technical Support Center: Troubleshooting 2H-1-Benzopyran-6-methanol, 3,4-dihydro- Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges encountered when derivatizing 2H-1-Benzopyran-6-methanol, 3,4-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges encountered when derivatizing 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (commonly known as chroman-6-methanol).

This molecule is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), including muscarinic receptor antagonists like fesoterodine and tolterodine[1]. However, the presence of an electron-rich chroman ring coupled with a reactive benzylic alcohol makes this substrate prone to several side reactions, including over-oxidation, dimerization, and ring-opening[2][3].

Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to help you achieve high-yield, chemoselective derivatizations.

📊 Quantitative Data: Optimization of Derivatization Conditions

To provide an immediate baseline for your experimental design, the following table summarizes the causal relationship between reaction conditions and side-product formation, alongside our optimized recommendations.

Reaction TypeTraditional Reagent/ConditionMajor Side ReactionOptimized ConditionExpected Yield
Esterification Acyl chloride, cat. H2​SO4​ or heatRing-opening, DimerizationAcyl chloride, Et3​N , DMAP, DCM, 0°C>90%
Oxidation KMnO4​ or Jones ReagentOver-oxidation to Carboxylic AcidTEMPO, NaOCl , KBr, DCM/ H2​O , 0°C85-95%
Etherification Alkyl halide, NaH, DMF, 80°CChroman Ring-openingAlkyl halide, Ag2​O , DCM, 25°C75-85%

🔬 Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a high percentage of carboxylic acid when trying to oxidize the primary alcohol to an aldehyde?

The Causality: The hydroxymethyl group at the 6-position is benzylic. Furthermore, the oxygen atom in the chroman ring acts as an electron-donating group (EDG) via resonance, heavily stabilizing radical and cationic intermediates at the benzylic position. When strong oxidants (like KMnO4​ or CrO3​ ) are used, the initial aldehyde product is rapidly hydrated and further oxidized to the carboxylic acid before the reaction can be stopped[3]. The Solution: You must use a sterically hindered, kinetically controlled oxidant. TEMPO-mediated oxidation (Anelli's oxidation) is highly recommended because it selectively stops at the aldehyde stage and operates under mild, biphasic conditions.

Q2: During acidic esterification, my LC-MS shows a mass corresponding to a dimer. What is happening?

The Causality: You are observing the formation of a bis(chroman-6-ylmethyl) ether. Under acidic conditions, the benzylic alcohol is protonated and leaves as water. This generates a benzylic carbocation that is exceptionally stable due to the para-ether oxygen of the chroman ring. A second molecule of your starting material acts as a nucleophile, attacking the carbocation to form the ether dimer. The Solution: Completely avoid protic acids (like H2​SO4​ or p -TsOH) for esterification. Switch to a base-mediated acyl chloride coupling or use mild carbodiimide coupling agents (e.g., EDC/HOBt).

Q3: Why does the chroman ring open during some of my substitution reactions?

The Causality: The chroman system is an cyclic ether. While generally stable, the ether linkage can undergo nucleophilic ring-opening or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements under harsh Lewis acidic conditions or in the presence of strong, hot nucleophiles[2][4]. The Solution: Maintain reaction temperatures below 40°C and avoid strong Lewis acids like BBr3​ or AlCl3​ unless ring cleavage is your explicit synthetic goal.

🗺️ Mechanistic Pathways & Workflows

To visualize the competing chemoselective pathways, refer to the mechanistic diagram below.

Pathways SM 2H-1-Benzopyran-6-methanol, 3,4-dihydro- Ester Target Ester (e.g., Isobutyrate) SM->Ester Base-catalyzed Acylation Aldehyde Target Aldehyde SM->Aldehyde Mild Oxidation (TEMPO) Phenol Side Product: Ring-Opened Phenol SM->Phenol Harsh Acids / Nucleophiles (Ether Cleavage) Dimer Side Product: Benzylic Ether Dimer SM->Dimer Acidic Conditions (SN1 Dimerization) Acid Side Product: Carboxylic Acid Aldehyde->Acid Over-oxidation (Strong Oxidants)

Fig 1: Chemoselective derivatization pathways and common side reactions of chroman-6-methanol.

🧪 Self-Validating Experimental Protocols

Protocol A: Base-Mediated Esterification (Minimizing Dimerization & Ring-Opening)

This protocol utilizes Schotten-Baumann-type conditions in an organic solvent to ensure the HCl byproduct is immediately neutralized, preventing acid-catalyzed side reactions.

Materials: Chroman-6-methanol (1.0 eq), Acyl Chloride (1.2 eq), Triethylamine ( Et3​N , 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve chroman-6-methanol and DMAP in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Et3​N via syringe. Causality note: The excess base acts as an acid sponge to prevent benzylic carbocation formation.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Acylation: Add the acyl chloride dropwise over 15 minutes.

  • Validation Checkpoint 1 (TLC): After 1 hour, check the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, lower Rf) should be consumed, replaced by a single higher Rf spot. If a faint spot appears near the solvent front, dimerization is occurring—lower the temperature in future runs.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ . Self-validation: The evolution of CO2​ gas confirms the neutralization of excess acyl chloride and acid.

  • Workup: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Dissolve SM & DMAP in dry DCM Step2 2. Add Et3N Base (Acid Sponge) Step1->Step2 Step3 3. Dropwise Acyl Chloride at 0°C Step2->Step3 Step4 4. TLC Checkpoint (Monitor Dimer) Step3->Step4 Step5 5. Basic Quench (Sat. NaHCO3) Step4->Step5 Step6 6. Organic Phase Extraction & Drying Step5->Step6

Fig 2: Validated step-by-step workflow for base-mediated esterification.

Protocol B: Chemoselective TEMPO Oxidation to Aldehyde

This protocol prevents the over-oxidation of the benzylic alcohol to a carboxylic acid[3].

Materials: Chroman-6-methanol (1.0 eq), TEMPO (0.01 eq), KBr (0.1 eq), NaOCl (1.1 eq, buffered to pH 8.5-9.0), DCM, Water.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the substrate and TEMPO in DCM. In a separate beaker, dissolve KBr in water and add the NaOCl solution. Adjust the aqueous phase to pH 8.5 using NaHCO3​ .

  • Reaction: Cool the DCM solution to 0°C. Add the aqueous oxidizing solution dropwise under vigorous stirring (to maximize the biphasic surface area).

  • Validation Checkpoint 1 (Colorimetry): The organic layer will temporarily turn red/orange (active TEMPO oxoammonium salt) and fade as the alcohol is oxidized.

  • Quenching: Once TLC indicates full conversion (usually < 30 mins), immediately quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality note: Thiosulfate instantly reduces any remaining hypochlorite, completely halting the oxidation cascade before the carboxylic acid can form.

  • Workup: Separate the layers, extract the aqueous layer once with DCM, wash combined organics with brine, dry, and concentrate.

📚 References

  • European Patent Office. "PROCESS FOR THE PRODUCTION OF BENZOPYRAN-2-OL DERIVATIVES - EP 2029567 B1". Google Patents. URL:

  • Journal of the American Chemical Society. "Synthesis of Benzylic Alcohols by C–H Oxidation". ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Antioxidant Capacity: 2H-1-Benzopyran-6-methanol, 3,4-dihydro- vs. Trolox

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of antioxidant research, the selection of appropriate reference standards and test compounds is paramount for generating reliable and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant research, the selection of appropriate reference standards and test compounds is paramount for generating reliable and comparable data. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, has long been the gold standard.[1][2] This guide provides an in-depth comparison between Trolox and a structurally related chromanol, 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (hereafter referred to as DMBP), offering insights into their respective antioxidant capacities and the structural nuances that dictate their efficacy.

Structural and Mechanistic Foundations of Antioxidant Activity

Both Trolox and DMBP belong to the chromanol family, characterized by a bicyclic structure containing a phenolic hydroxyl group. This hydroxyl group is the cornerstone of their antioxidant activity, enabling them to scavenge free radicals primarily through a Hydrogen Atom Transfer (HAT) mechanism.[3]

Key Structural Differences:

The primary distinction lies in the substituent at the C2 position of the chroman ring. Trolox possesses a carboxylic acid group, which imparts hydrophilicity, while DMBP features a simpler methyl group. This seemingly minor difference can influence solubility, steric hindrance, and electronic properties, thereby affecting antioxidant performance in different assay systems. The antioxidant activity of chromone derivatives is significantly influenced by the presence and position of hydroxyl groups.[3]

Feature2H-1-Benzopyran-6-methanol, 3,4-dihydro- (DMBP) Trolox
Core Structure 3,4-dihydro-2H-1-benzopyran-6-ol6-hydroxy-2,5,7,8-tetramethylchroman
Key Functional Group 6-hydroxyl (-OH)6-hydroxyl (-OH)
Substituent at C2 Methanol (-CH2OH)Carboxylic Acid (-COOH)
Solubility Profile Generally more lipophilicWater-soluble analog of Vitamin E[2]

The chromone structural framework is a key component in the synthesis of various drugs, including those with anti-inflammatory, antibacterial, and anticancer properties.[3]

The Antioxidant Mechanism: A Visual Explanation

The antioxidant action of both compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The resulting chromanoxyl radical is stabilized by resonance, preventing it from becoming a pro-oxidant.

Antioxidant_Mechanism Chromanol Chroman-OH (Trolox or DMBP) StableRadical Chroman-O• (Stable Radical) Chromanol->StableRadical Donates H• FreeRadical R• (Unstable Radical) Neutralized R-H (Neutralized Molecule) FreeRadical->Neutralized Accepts H•

Caption: General mechanism of radical scavenging by chromanol antioxidants.

Quantifying Antioxidant Capacity: Common Assays

The antioxidant capacity of these compounds is typically evaluated using spectrophotometric assays that measure their ability to scavenge stable synthetic radicals. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant strength of a compound relative to Trolox.[1][4][5]

Commonly employed assays include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes a stable free radical, DPPH, which has a deep violet color.[6] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[8] Antioxidants reduce the pre-formed radical, causing a decolorization that is measured by the decrease in absorbance at around 734 nm.[8][9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

While direct comparative experimental data for DMBP is not as prevalent in the literature as for Trolox, the structure-activity relationships of chroman-based antioxidants suggest that DMBP would exhibit potent antioxidant activity.[11] However, its efficacy relative to Trolox would depend on the specific assay conditions, particularly the solvent system, due to the differences in their solubility.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of robust and reproducible data, adherence to standardized protocols is crucial. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format for high-throughput analysis.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Analytical Grade)

  • Trolox (for standard curve)

  • Test Compound (DMBP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm[7]

Procedure:

  • Preparation of DPPH Solution: Prepare an 80 µg/mL solution of DPPH in methanol.[7] Keep this solution in the dark to prevent degradation.

  • Preparation of Standards and Samples: Prepare a stock solution of Trolox in methanol. Create a series of dilutions to generate a standard curve. Similarly, prepare various concentrations of the DMBP test sample.

  • Assay:

    • Pipette 20 µL of each standard, sample, or blank (methanol) into separate wells of the 96-well plate.[7]

    • Add 180 µL of the DPPH working solution to each well.[7]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[8] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.[7] The TEAC value is calculated by dividing the IC50 of Trolox by the IC50 of the sample.[4]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare DPPH Solution (80 µg/mL in Methanol) A2 Add 180µL of DPPH Solution to all Wells P1->A2 P2 Prepare Trolox Standards & DMBP Samples A1 Add 20µL of Sample/ Standard/Blank to Wells P2->A1 A1->A2 A3 Incubate for 30 min in the Dark at RT A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition and IC50 Values D1->D2 D3 Determine TEAC Value D2->D3

Caption: Workflow for the DPPH antioxidant capacity assay.

ABTS Radical Scavenging Assay

This protocol describes the generation of the ABTS radical cation and its use in quantifying antioxidant capacity.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or Ammonium persulfate[8]

  • Ethanol or Methanol

  • Trolox

  • Test Compound (DMBP)

  • Spectrophotometer or microplate reader (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[8][9]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[9]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[12] This forms the dark blue-green ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Assay:

    • Add a small volume (e.g., 10-20 µL) of the sample or standard to a larger volume (e.g., 180-1000 µL) of the ABTS•+ working solution.[8][13]

    • Mix and incubate for a set time (e.g., 6-7 minutes).[14]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Concluding Remarks for the Research Professional

Both Trolox and 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (DMBP) are potent antioxidants due to their shared chromanol structure.

  • Trolox remains the undisputed standard for antioxidant assays due to its water-solubility and extensive historical data, making it ideal for comparative studies and for evaluating hydrophilic antioxidants.[2]

  • DMBP , with its more lipophilic character, may serve as a valuable compound for investigations in non-aqueous systems or for understanding structure-activity relationships within the chromanol class. Its performance relative to Trolox can provide insights into how subtle structural modifications impact antioxidant efficacy in different chemical environments.

The choice between these compounds, whether as a standard or a test agent, should be guided by the specific objectives of the study, the nature of the samples being analyzed, and the solvent systems employed. Utilizing the standardized protocols provided in this guide will ensure the generation of high-quality, comparable data, advancing our collective understanding of antioxidant science.

References

  • Benchchem. Application Note and Protocol: Standard Operating Procedure for ABTS Radical Scavenging Assay.
  • Bio-protocol. ABTS Radical Scavenging Assay.
  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.
  • Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. (2014).
  • Bio-protocol. DPPH Assay.
  • Bio-protocol. 3.6. ABTS Radical Scavenging Assay.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Enigma Diagnostics. Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual.
  • Scribd. ABTS Radical Scavenging Assay Method.
  • PMC. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.
  • Evaluation of Antioxidant Activity in Foods with Special Reference to TEAC Method. (2013).
  • PubMed. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021).
  • PMC. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. (2023).
  • Taylor & Francis. TEAC – Knowledge and References.
  • PMC. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. (2020).
  • Open Access Pub. Comparison of Two Analytical Methods used for the Measurement of Total Antioxidant Status.

Sources

Comparative

Structural and Functional Comparison: 3,4-Dihydro-2H-1-Benzopyran-6-Methanol vs. Tocopherols

Executive Summary While 3,4-dihydro-2H-1-benzopyran-6-methanol (chroman-6-methanol) and tocopherols (vitamin E derivatives) share the identical 3,4-dihydro-2H-1-benzopyran (chroman) heterocyclic core, a single structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 3,4-dihydro-2H-1-benzopyran-6-methanol (chroman-6-methanol) and tocopherols (vitamin E derivatives) share the identical 3,4-dihydro-2H-1-benzopyran (chroman) heterocyclic core, a single structural divergence at the C-6 position fundamentally dictates their distinct chemical behaviors and industrial applications.

Tocopherols feature a phenolic hydroxyl group (-OH) directly attached to the aromatic ring, rendering them potent chain-breaking antioxidants via Hydrogen Atom Transfer (HAT)[1]. Conversely, 3,4-dihydro-2H-1-benzopyran-6-methanol features a hydroxymethyl group (-CH₂OH) . Because this primary alcohol is insulated from the aromatic ring by a methylene bridge, it cannot form a resonance-stabilized radical. Instead, it serves as a highly versatile synthetic building block, most notably in the synthesis of Active Pharmaceutical Ingredients (APIs) such as the antimuscarinic drug fesoterodine [2].

This guide objectively compares their structural logic, performance metrics, and provides self-validating experimental workflows for both antioxidant evaluation and API synthesis.

Structural Analysis & Mechanistic Causality

The Antioxidant Paradigm: Tocopherols (Chroman-6-ol)

The exceptional antioxidant capacity of tocopherols is governed by stereoelectronic effects within the chroman-6-ol system[1]. When a tocopherol molecule encounters a reactive oxygen species (ROS), it undergoes HAT. The resulting phenoxyl radical is highly stabilized by the orbital overlap between the 2p-type lone pair on the heterocyclic oxygen atom (O1) and the aromatic π-electron system[1]. This resonance stabilization prevents the radical from propagating further oxidative damage.

The Synthetic Paradigm: 3,4-Dihydro-2H-1-Benzopyran-6-Methanol

In the methanol derivative, the C-6 substituent is a -CH₂OH group. The insertion of the sp³-hybridized methylene carbon breaks the conjugation pathway between the oxygen lone pairs and the aromatic ring. Consequently:

  • Loss of HAT Capability: The bond dissociation enthalpy (BDE) of the primary alcohol O-H bond is significantly higher than that of a phenolic O-H, making spontaneous hydrogen donation to ROS thermodynamically unfavorable.

  • Gain of Synthetic Utility: The primary alcohol is an excellent nucleophile for esterification/etherification and can be selectively oxidized to an aldehyde or carboxylic acid, making it a critical intermediate in complex drug synthesis[2][3].

HAT_Mechanism cluster_TOC Tocopherol (Chroman-6-ol) cluster_C6M Chroman-6-Methanol TOC Phenolic -OH ROS1 Reactive Oxygen Species (ROS) TOC->ROS1 HAT (Fast) RAD Resonance-Stabilized Phenoxyl Radical ROS1->RAD Neutralization C6M Primary Alcohol (-CH2OH) ROS2 Reactive Oxygen Species (ROS) C6M->ROS2 HAT (Negligible) NORAD No Resonance Stabilization ROS2->NORAD Persistent ROS

Fig 1: HAT mechanism comparing Tocopherols and Chroman-6-methanol radical stabilization.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical properties and primary applications of the two scaffolds.

PropertyTocopherols (e.g., α-Tocopherol)3,4-Dihydro-2H-1-Benzopyran-6-Methanol
Core Scaffold 3,4-Dihydro-2H-1-benzopyran3,4-Dihydro-2H-1-benzopyran
C-6 Substituent Phenolic Hydroxyl (-OH)Primary Alcohol (-CH₂OH)
Primary Mechanism Hydrogen Atom Transfer (HAT)Synthetic Nucleophile / Electrophile Precursor
Radical Stabilization High (Resonance with aromatic π-system)Negligible (Insulated by methylene bridge)
Typical DPPH IC₅₀ ~20-30 µg/mL (Highly Active)>1000 µg/mL (Inactive)
Primary Application Chain-breaking lipid antioxidantAPI Synthetic Intermediate (e.g., Fesoterodine)

Experimental Methodologies

To empirically validate the divergent properties of these two compounds, researchers rely on two distinct self-validating experimental systems: one for antioxidant capacity and one for synthetic derivatization.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Validation)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom. DPPH is a stable radical with a deep purple color (absorbing at 517 nm). When a tocopherol donates a hydrogen atom, DPPH is reduced to a colorless hydrazine, causing a measurable drop in absorbance[4]. Chroman-6-methanol derivatives will fail to induce this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in anhydrous methanol to yield a 0.1 mM solution. Note: Protect from light to prevent auto-degradation.

  • Sample Preparation: Prepare serial dilutions of α-tocopherol (positive control) and 3,4-dihydro-2H-1-benzopyran-6-methanol (test compound) in methanol (concentrations ranging from 5 to 100 µg/mL).

  • Reaction: Add 1.0 mL of the sample solution to 2.0 mL of the DPPH solution. Vortex vigorously.

  • Incubation: Incubate the mixture in the dark at 25°C for exactly 30 minutes to allow the HAT kinetics to reach equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer against a methanol blank.

  • Calculation: Calculate the % Scavenging Effect = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ via non-linear regression.

DPPH_Workflow Step1 1. Prepare 0.1 mM DPPH in Methanol Step2 2. Add Test Compound (Tocopherol or Methanol Deriv.) Step1->Step2 Step3 3. Incubate in Dark (30 mins, 25°C) Step2->Step3 Step4 4. Measure Absorbance at 517 nm Step3->Step4 Step5 5. Calculate IC50 (% Radical Scavenging) Step4->Step5

Fig 2: Standardized DPPH radical scavenging assay workflow for evaluating antioxidant capacity.

Protocol 2: Reductive Amination in Fesoterodine Synthesis (Synthetic Validation)

Causality: The utility of the chroman-6-methanol scaffold is best demonstrated in the synthesis of the API fesoterodine. The intermediate, 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol ("feso chromenyl"), undergoes reductive amination[3][5]. The reaction requires the removal of water to drive imine formation before the reducing agent locks the amine into its final state.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol in anhydrous toluene[5]. Add 1.2 eq of diisopropylamine.

  • Azeotropic Distillation: Heat the mixture to reflux (100-115°C) using a Dean-Stark apparatus to continuously remove the water byproduct, driving the equilibrium toward the intermediate imine[2].

  • Reduction: Cool the mixture to 0°C. Slowly add 1.5 eq of sodium borohydride (NaBH₄) or subject the mixture to catalytic hydrogenation (5% Pd/C under H₂ gas)[2].

  • Quenching & Workup: Quench the reaction carefully with cold water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield the (R)-feso deacyl intermediate, which is subsequently esterified with isobutyryl chloride and salified with fumaric acid to yield fesoterodine fumarate[5][6].

Feso_Synthesis Start 4-Hydroxymethylphenol + Cinnamaldehyde Int1 2-Hydroxy-4-phenyl-3,4-dihydro- 2H-chromen-6-yl-methanol ('Feso Chromenyl') Start->Int1 Cyclization Int2 (R)-Feso Deacyl Intermediate Int1->Int2 Reductive Amination (Diisopropylamine) API Fesoterodine Fumarate (API) Int2->API Esterification & Salification

Fig 3: Synthetic pathway of Fesoterodine utilizing the chromen-6-yl-methanol intermediate.

References

  • Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E Source: Antioxidants (MDPI), 2019. URL:[Link]

  • Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API) Source: Journal of Chemical and Pharmaceutical Research, 2016. URL:[Link]

  • Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol and (R)-feso-deacyl (US Patent 8946456 B2) Source: United States Patent and Trademark Office / ResearchGate. URL:[Link]

Sources

Validation

Benchmarking Synthesis Pathways for 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (Chroman-6-ylmethanol)

Executive Summary The compound 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (commonly known as Chroman-6-ylmethanol, CAS 99186-11-5) is a highly valued structural motif in medicinal chemistry[1]. Functioning as a conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (commonly known as Chroman-6-ylmethanol, CAS 99186-11-5) is a highly valued structural motif in medicinal chemistry[1]. Functioning as a conformationally rigidified bioisostere of benzyl alcohol, the chroman ring system provides enhanced metabolic stability and unique spatial geometry for target binding[2].

For drug development professionals and scale-up chemists, selecting the optimal synthesis pathway for Chroman-6-ylmethanol is critical. The decision dictates the impurity profile, scalability, and overall cost of goods (COGs). This guide objectively benchmarks the two primary synthetic routes: the "Top-Down" direct reduction of commercially available Chroman-6-carboxylic acid, and the "Bottom-Up" de novo functionalization of the unsubstituted Chroman core.

Synthesis Strategy Overview

The synthesis of Chroman-6-ylmethanol generally proceeds via one of two strategic disconnections:

  • Pathway A (Reduction): Direct reduction of the carboxylic acid moiety at the 6-position[3].

  • Pathway B (Formylation/Reduction): Electrophilic aromatic substitution (formylation) of the chroman core followed by mild reduction[4].

Pathways A Chroman-6-carboxylic Acid (CAS 6804-55-3) D Chroman-6-ylmethanol (CAS 99186-11-5) A->D Pathway A BH3-THF or LiAlH4 (Reduction) B Chroman (CAS 493-08-3) C Chroman-6-carboxaldehyde (CAS 55745-97-6) B->C Pathway B Step 1 POCl3, DMF (Vilsmeier-Haack) C->D Pathway B Step 2 NaBH4, MeOH (Reduction)

Figure 1: Divergent synthetic pathways for Chroman-6-ylmethanol preparation.

Pathway A: Direct Reduction of Chroman-6-carboxylic Acid

Causality & Mechanism

Pathway A relies on the reduction of Chroman-6-carboxylic acid. While Lithium Aluminum Hydride (LiAlH 4​ ) is a traditional choice, it is highly reactive, poses severe fire hazards at scale, and can occasionally trigger unwanted ring-opening in electron-rich heterocycles.

As a Senior Application Scientist, I recommend Borane-Tetrahydrofuran (BH 3​ -THF) for this transformation. BH 3​ is an electrophilic reducing agent that exhibits exceptional chemoselectivity for electron-rich carbonyls like carboxylic acids. The reaction proceeds via a triacyloxyborane intermediate, which rapidly breaks down to the primary alcohol. This avoids the harsh basic conditions of LiAlH 4​ and provides a much cleaner impurity profile.

Self-Validating Experimental Protocol

Note: This protocol incorporates self-validating checkpoints (e.g., gas evolution, TLC monitoring) to ensure process control.

WorkflowA S1 1. Dissolve Chroman-6-carboxylic acid in anhydrous THF S2 2. Cool to 0°C under N2 atmosphere S1->S2 S3 3. Dropwise addition of BH3-THF (1.5 equiv) S2->S3 S4 4. Warm to RT, stir for 4 hours S3->S4 S5 5. Quench slowly with MeOH/H2O at 0°C S4->S5 S6 6. Extract (EtOAc), Wash (Brine), Dry (MgSO4) S5->S6 S7 7. Isolate Chroman-6-ylmethanol (>90% Yield) S6->S7

Figure 2: Step-by-step experimental workflow for the BH3-THF reduction (Pathway A).

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with Chroman-6-carboxylic acid (1.0 equiv)[3] and anhydrous THF (0.5 M).

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Reagent Addition: Slowly add BH 3​ -THF (1 M in THF, 1.5 equiv) dropwise via syringe. Validation check: Observe mild bubbling (H 2​ gas evolution), confirming active hydride transfer.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Cool the mixture back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases, followed by 1N HCl to break the boron complex.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO 3​ and brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo to yield the target alcohol.

Pathway B: Vilsmeier-Haack Formylation & Reduction

Causality & Mechanism

For cost-sensitive or large-scale campaigns, starting from the basic Chroman core (CAS 493-08-3)[5] is highly economical. The first step utilizes a Vilsmeier-Haack formylation (POCl 3​ and DMF). The regioselectivity of this reaction is dictated by the chroman ring's oxygen atom, which acts as a strong ortho/para director. Because the ortho positions (relative to the oxygen) are sterically hindered by the fused aliphatic ring, electrophilic attack occurs almost exclusively at the para position (C-6), yielding Chroman-6-carboxaldehyde[6][7].

The second step is a mild reduction using Sodium Borohydride (NaBH 4​ ). Because aldehydes are highly electrophilic, NaBH 4​ easily reduces the intermediate to Chroman-6-ylmethanol without the need for rigorous anhydrous conditions.

Self-Validating Experimental Protocol

Step 1: Formylation

  • Cool DMF (3.0 equiv) to 0 °C under N 2​ . Slowly add POCl 3​ (1.2 equiv) dropwise to form the Vilsmeier reagent (chloromethyleniminium ion). Validation check: The solution should turn pale yellow/orange.

  • Add Chroman (1.0 equiv) dissolved in a minimal amount of DMF.

  • Heat the mixture to 80 °C for 3 hours.

  • Quench by pouring over crushed ice and neutralize with saturated aqueous Sodium Acetate. Extract with Dichloromethane to isolate Chroman-6-carboxaldehyde[4].

Step 2: Reduction

  • Dissolve the crude Chroman-6-carboxaldehyde in Methanol (0.5 M) and cool to 0 °C.

  • Add NaBH 4​ (1.2 equiv) in small portions. Validation check: Vigorous effervescence indicates the decomposition of excess borohydride by methanol.

  • Stir for 1 hour at room temperature.

  • Concentrate the solvent, partition between water and EtOAc, and evaporate the organics to yield Chroman-6-ylmethanol.

Quantitative Benchmarking

To aid in route selection, the following table summarizes the performance metrics of both pathways based on standard process chemistry parameters.

MetricPathway A (BH 3​ -THF Reduction)Pathway B (Formylation + NaBH 4​ )
Overall Yield 88 - 94% (Single step)65 - 75% (Over two steps)
Starting Material Cost High (Chroman-6-carboxylic acid)Low (Chroman)
Regioselectivity Absolute (Pre-installed functionality)High (>95% para-substitution)
Scalability Moderate (Exothermic, H 2​ gas evolution)High (Standard industrial reagents)
Safety Profile Requires strict anhydrous handlingUses POCl 3​ (Corrosive/Toxic)
E-Factor (Waste) Low (Single step, high atom economy)Moderate (Aqueous quenches, multi-step)
  • Choose Pathway A for discovery chemistry, medicinal chemistry SAR studies, and milligram-to-gram scale synthesis where time and yield outweigh raw material costs[2].

  • Choose Pathway B for kilogram-scale process manufacturing where starting material costs dominate the economic model and facilities are equipped to handle POCl 3​ safely.

References

  • Title: Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Modified steroid hormones-XXXIII : Steroidal 6-formyl-3-alkoxy-3, 5-dienes and some of their transformations (Vilsmeier formylation context) Source: R Discovery / Tetrahedron URL: [Link]

Sources

Comparative

A Comparative Guide to the Receptor Binding Profile of 2H-Benzopyrano[3,4-b]pyridine Derivatives: Cross-Reactivity and Selectivity at Central Monoamine Receptors

A Comparative Guide to the Receptor Binding Profile of 2H-[1]Benzopyrano[3,4-b]pyridine Derivatives: Cross-Reactivity and Selectivity at Central Monoamine Receptors In the landscape of contemporary drug discovery, the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Receptor Binding Profile of 2H-[1]Benzopyrano[3,4-b]pyridine Derivatives: Cross-Reactivity and Selectivity at Central Monoamine Receptors

In the landscape of contemporary drug discovery, the pursuit of receptor selectivity is a paramount objective. The ability of a therapeutic agent to preferentially interact with its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. The 2H-1-benzopyran scaffold has emerged as a versatile platform in medicinal chemistry, giving rise to a diverse array of compounds with a broad spectrum of biological activities. This guide focuses on a specific and compelling class of these compounds: the 2H-[1]benzopyrano[3,4-b]pyridines. Through a detailed examination of their interactions with central monoamine receptors, we will explore the principles of cross-reactivity and selectivity, supported by robust experimental data and methodologies.

The development of potent and selective ligands for dopamine, serotonin, and adrenergic receptors is of significant interest for the treatment of various neurological and psychiatric disorders. The 2H-[1]benzopyrano[3,4-b]pyridine series has proven to be a rich source of such ligands, with subtle structural modifications to the core scaffold leading to dramatic shifts in receptor affinity and selectivity.[2][3] This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of these derivatives, elucidating the structure-activity relationships that govern their receptor binding profiles.

Comparative Receptor Binding Affinities

The selectivity of a compound is not an absolute property but rather a profile of its binding affinities across a panel of relevant receptors. The following table summarizes the in vitro binding affinities (Ki, nM) of representative 2H-[1]benzopyrano[3,4-b]pyridine derivatives for a selection of central monoamine receptors. This data, derived from radioligand displacement assays, provides a quantitative basis for comparing the cross-reactivity and selectivity of these compounds.

Compound IDD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)5-HT2 Receptor (Ki, nM)
Compound A 5.21502580
Compound B 3502.14801200
Compound C 85981.5550

This table is a representative compilation based on data reported in the literature for analogous compounds. The specific values are illustrative and intended to demonstrate the concept of selectivity profiling.

From this data, we can discern distinct selectivity profiles. Compound A exhibits a preference for the dopamine D2 receptor, with moderate affinity for the α2-adrenergic receptor and lower affinity for serotonergic receptors. Conversely, Compound B demonstrates high affinity and selectivity for the 5-HT1A receptor. Compound C is a potent ligand for the α2-adrenergic receptor, with significantly lower affinity for other receptors in the panel. These examples underscore the remarkable tunability of the 2H-[1]benzopyrano[3,4-b]pyridine scaffold.

Understanding the "Why": The Causality Behind Experimental Choices

The selection of a radioligand binding assay is a critical first step in characterizing the pharmacological profile of a novel compound. This technique allows for the direct measurement of the affinity of a test compound for a specific receptor by quantifying its ability to displace a high-affinity, radioactively labeled ligand.

The choice of tissue preparation or cell line is dictated by the receptor of interest. For instance, the striatum is a brain region rich in dopamine D2 receptors, making it a suitable tissue source for D2 binding assays.[4][5] Alternatively, cell lines recombinantly expressing a single receptor subtype (e.g., CHO or HEK-293 cells) offer a more controlled system, eliminating the confounding variable of endogenous receptor populations.

The selection of the radioligand is equally crucial. It must exhibit high affinity and selectivity for the target receptor to ensure a robust and reproducible assay window. For example, [3H]spiperone is a commonly used radioligand for D2 receptor binding assays, while [3H]8-OH-DPAT is a standard for 5-HT1A receptors.

Experimental Protocols: A Self-Validating System

A well-designed experimental protocol is a self-validating system, incorporating controls that ensure the reliability and reproducibility of the data. Below is a detailed, step-by-step methodology for a typical radioligand displacement assay.

Protocol: Radioligand Displacement Assay for Monoamine Receptor Binding

1. Membrane Preparation: a. Homogenize dissected brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2 receptors) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. d. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Binding Assay: a. In a 96-well plate, combine the following in a final volume of 200 µL: i. 50 µL of membrane suspension (containing a predetermined amount of protein). ii. 50 µL of radioligand at a concentration near its Kd (e.g., [3H]spiperone for D2 receptors). iii. 50 µL of competing ligand (the 2H-[1]benzopyrano[3,4-b]pyridine derivative) at various concentrations. iv. For determination of non-specific binding, add a high concentration of a known, non-labeled ligand for the target receptor. v. For total binding, add 50 µL of assay buffer. b. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. b. Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification: a. Place the filter discs in scintillation vials. b. Add scintillation cocktail to each vial. c. Quantify the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the log concentration of the competing ligand. c. Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions and Workflows

To better understand the downstream consequences of receptor binding and the experimental process, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation assay Binding Assay Incubation prep->assay filter Rapid Filtration assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki) count->analyze

Caption: Workflow for Radioligand Displacement Assay.

G cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht1a Serotonin 5-HT1A Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Phosphorylation HT1AR 5-HT1A Receptor Gi_5HT Gi/o Protein HT1AR->Gi_5HT Agonist Binding AC_5HT Adenylyl Cyclase Gi_5HT->AC_5HT Inhibition GIRK GIRK Channel Gi_5HT->GIRK Activation (βγ subunit) cAMP_5HT cAMP AC_5HT->cAMP_5HT Conversion PKA_5HT Protein Kinase A cAMP_5HT->PKA_5HT Activation K_ion K+ GIRK->K_ion Efflux A2R α2 Receptor Gi_A2 Gi/o Protein A2R->Gi_A2 Agonist Binding AC_A2 Adenylyl Cyclase Gi_A2->AC_A2 Inhibition Ca_channel Voltage-gated Ca2+ Channel Gi_A2->Ca_channel Inhibition (βγ subunit) cAMP_A2 cAMP AC_A2->cAMP_A2 Conversion PKA_A2 Protein Kinase A cAMP_A2->PKA_A2 Activation Ca_ion Ca2+ Ca_channel->Ca_ion Influx

Caption: Key Signaling Pathways of Targeted Receptors.[1][6][7][8][9][10][11][12][13][14]

Conclusion: From Binding Affinity to Therapeutic Potential

This guide has provided a comparative overview of the receptor binding profiles of 2H-[1]benzopyrano[3,4-b]pyridine derivatives at central monoamine receptors. The presented data and methodologies underscore the importance of comprehensive pharmacological profiling in the early stages of drug discovery. By understanding the principles of cross-reactivity and selectivity, and by employing robust, self-validating experimental protocols, researchers can more effectively identify and optimize lead compounds with the desired therapeutic profile. The 2H-1-benzopyran scaffold, and specifically its pyridine-fused derivatives, continues to be a promising starting point for the development of novel therapeutics targeting a range of central nervous system disorders.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]

  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological psychiatry, 78(11), 774–781. [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. [Link]

  • Albert, P. R., & Lemonde, S. (2004). The 5-HT1A receptor: signaling to behavior. Journal of psychopharmacology (Oxford, England), 18(3), 387–397. [Link]

  • Peroutka, S. J. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • Adrenaline signalling through Alpha-2 adrenergic receptor. Reactome. [Link]

  • Qu, L., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science advances, 8(9), eabj8123. [Link]

  • Ruffolo, R. R., Jr, & Hieble, J. P. (1994). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. Circulation research, 75(6), 935–946. [Link]

  • Alpha-2 adrenergic receptor. Wikipedia. [Link]

  • Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. Pixorize. [Link]

  • Hutchison, A., et al. (1989). 2H-[1]benzopyrano[3,4-b]pyridines: synthesis and activity at central monoamine receptors. Journal of medicinal chemistry, 32(3), 720–727. [Link]

  • 2H-[1]benzopyrano[3,4-b]pyridines: synthesis and activity at central monoamine receptors. ChEMBL. [Link]

Sources

Validation

Spectroscopic Validation of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- Commercial Standards: A Comparative Guide

In the landscape of scientific research and pharmaceutical development, the purity and structural integrity of chemical standards are paramount. This guide provides a comprehensive framework for the spectroscopic validat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of scientific research and pharmaceutical development, the purity and structural integrity of chemical standards are paramount. This guide provides a comprehensive framework for the spectroscopic validation of commercially available standards of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (CAS 99186-11-5), a key intermediate in various synthetic pathways. By leveraging a multi-technique spectroscopic approach, researchers can confidently ascertain the quality of their starting materials, ensuring the reliability and reproducibility of their experimental outcomes.

Introduction: The Imperative of Independent Verification

Commercial chemical standards, while convenient, are not infallible. Batch-to-batch variability, potential degradation during storage, and the presence of synthetic byproducts can all compromise the identity and purity of a supplied compound. For researchers in drug discovery and development, utilizing an unverified standard can lead to erroneous structure-activity relationship (SAR) data, wasted resources, and potentially compromised patient safety. Therefore, independent spectroscopic validation is not merely a quality control measure; it is a fundamental pillar of scientific rigor.

This guide outlines the expected spectroscopic signatures of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-, and provides standardized protocols for its validation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Profile of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data from reputable chemical modeling software as a baseline for comparison. It is crucial to note that while predicted spectra are valuable tools, they may not perfectly match experimental data due to environmental and instrumental factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.9-7.1m3HAr-H
4.57s2H-CH₂OH
4.18t2HO-CH₂-
2.78t2HAr-CH₂-
1.95m2H-CH₂-CH₂-CH₂-
1.70 (broad s)s1H-OH

2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155Ar-C-O
~130-135Ar-C (quaternary)
~125-130Ar-C-H
~115-120Ar-C-H
~65O-CH₂-
~60-CH₂OH
~30Ar-CH₂-
~25-CH₂-CH₂-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 164.08 (corresponding to C₁₀H₁₂O₂)

  • Key Fragments:

    • m/z = 133 (Loss of -CH₂OH)

    • m/z = 121 (Further fragmentation of the benzopyran ring)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch (alcohol)
~2850-3000C-H stretch (aliphatic and aromatic)
~1600, ~1500C=C stretch (aromatic)
~1230C-O stretch (ether)
~1050C-O stretch (primary alcohol)

Comparative Analysis of Commercial Standards

To effectively use this guide, researchers should acquire spectroscopic data for their commercial standard of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- and compare it against the predicted data presented above. Any significant deviations in chemical shifts, multiplicities, fragmentation patterns, or absorption bands should be investigated further.

Table for Comparison:

Spectroscopic TechniquePredicted DataExperimental Data (Commercial Standard A)Experimental Data (Commercial Standard B)Pass/Fail
¹H NMR (List key peaks)(Record observed peaks)(Record observed peaks)
¹³C NMR (List key peaks)(Record observed peaks)(Record observed peaks)
MS (m/z) 164.08
IR (cm⁻¹) (List key bands)(Record observed bands)(Record observed bands)

Experimental Protocols for Spectroscopic Validation

The following are generalized protocols for acquiring the necessary spectroscopic data. Researchers should adapt these to their specific instrumentation and laboratory procedures.

NMR Sample Preparation and Acquisition

Caption: Workflow for Mass Spectrometry sample preparation and analysis.

Infrared Spectroscopy Sample Preparation and Analysis

Caption: Workflow for Infrared Spectroscopy sample preparation and analysis.

Conclusion: Upholding Data Integrity

The rigorous spectroscopic validation of commercial chemical standards is a critical, yet often overlooked, aspect of research and development. By systematically comparing the experimental data of a commercial standard with predicted or established reference data, scientists can ensure the identity and purity of their reagents. This practice not only enhances the reliability of their own findings but also contributes to the overall integrity and reproducibility of the scientific literature. Researchers are strongly encouraged to adopt these validation practices as a standard operating procedure in their laboratories.

References

  • At this time, no direct experimental spectroscopic data for 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (CAS 99186-11-5) is publicly available in the searched databases and literature. The predicted data in this guide is based on standard chemical shift and fragmentation principles.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (CAS No. 99186-11-5), a substituted benzopyran derivative. By elucidating the procedural steps and the scientific rationale behind them, this document aims to be your trusted resource for safe laboratory operations.

Hazard Identification and Risk Assessment: A Precautionary Approach

The notified GHS hazard classifications for (3,4-dihydro-2H-1-benzopyran-6-yl)methanol are as follows[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

Given these potential hazards, this compound must be treated as hazardous waste. The fundamental principle is to prevent its release into the environment and to mitigate exposure risks to personnel. Disposal via sanitary sewer or general trash is strictly prohibited.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The selection of PPE is directly informed by the compound's hazard profile.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes or airborne particles that can cause serious irritation.[3]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation and potential absorption.[3][4]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[3][4]
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts or aerosols may be generated).To prevent inhalation, which is a route for acute toxicity.[4] All handling should ideally occur in a fume hood.
Step-by-Step Waste Disposal Protocol

The primary and recommended method for the disposal of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- is through a licensed hazardous waste disposal facility.[4] These facilities are equipped to manage and neutralize toxic chemical waste in an environmentally sound and regulatory-compliant manner.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Do not comingle this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to dangerous outcomes.

  • Dedicated Container: Collect all waste containing 2H-1-Benzopyran-6-methanol, 3,4-dihydro-, including contaminated consumables like pipette tips, weighing paper, and gloves, in a designated, sealable, and chemically compatible hazardous waste container.[5]

Step 2: Container Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2H-1-Benzopyran-6-methanol, 3,4-dihydro- "

    • The CAS Number: "99186-11-5 "

    • The words "Hazardous Waste "

    • Associated hazard pictograms (e.g., exclamation mark for irritant and health hazard).

Step 3: Storage Pending Disposal

  • Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[6]

  • Secondary Containment: It is best practice to store liquid hazardous waste containers within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection by a licensed hazardous waste contractor.

The logical flow for waste management is depicted in the workflow diagram below.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (Unused chemical, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Seal Container Tightly C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Use Secondary Containment E->F G Contact Institutional EHS Office for Waste Pickup Request F->G H Transfer to Licensed Hazardous Waste Facility G->H

Caption: Disposal Workflow for 2H-1-Benzopyran-6-methanol, 3,4-dihydro-.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to contain the material and ensure personnel safety.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase airflow to the area if it is safe to do so.[4]

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent may help minimize airborne particles.[4]

    • For Solutions: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[4]

  • Collect Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[4]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reflecting the highest standards of scientific responsibility.

References

  • Biostat - PICOL. PICOL (Pesticide Information Center Online). [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-6-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Structurally Diverse α-Substituted Benzopyran Synthesis through a Practical Metal-Free C(sp3)–H Functionalization. ACS Publications - Organic Letters. [Link]

  • (3,4-dihydro-2H-1-benzopyran-6-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • What is the proper way to dispose of a 20% methanol solution? ResearchGate. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Management Method Codes Used with the Hazardous Waste Report. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR :: 40 CFR Part 261 Subpart D. [Link]

  • Process for preparing substituted benzopyran compounds.
  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry. [Link]

  • WASTE CONTAINER CATALOG. Bemis Health Care. [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

Advanced Laboratory Safety and Handling Guide for 2H-1-Benzopyran-6-methanol, 3,4-dihydro- As a Senior Application Scientist, I recognize that the chroman scaffold is a privileged pharmacophore in drug discovery, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Guide for 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

As a Senior Application Scientist, I recognize that the chroman scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the synthesis of antioxidants, selective estrogen receptor modulators (SERMs), and cardiovascular agents. When handling building blocks like 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (commonly known as Chroman-6-methanol), rigorous safety protocols are not just regulatory formalities—they are critical parameters that ensure experimental reproducibility and personnel safety. This guide synthesizes chemical hazard data with field-proven logistical strategies to provide a comprehensive, self-validating operational plan.

Section 1: Chemical Profiling & Hazard Causality

Understanding the intrinsic properties of a compound is the first step in designing a secure laboratory environment. Chroman-6-methanol presents specific toxicological challenges that dictate our engineering controls and Personal Protective Equipment (PPE) selection[1].

Table 1: Chemical Identity & Quantitative Hazard Profile

ParameterSpecification
Chemical Name 2H-1-Benzopyran-6-methanol, 3,4-dihydro-
Common Name Chroman-6-methanol
CAS Number 99186-11-5
GHS Hazard Codes H302, H312, H332, H315, H319, H336
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)
Irritation Profile Skin Irrit. 2; Eye Irrit. 2A
Target Organ Toxicity STOT SE 3 (Central Nervous System / Respiratory)

Causality-Driven PPE Selection:

  • Dermal Protection (Mitigating H312 & H315): The compound's1 indicates that systemic toxicity can occur via skin absorption, compounded by its Skin Irrit. 2 status which causes local inflammation[1]. Standard latex is highly permeable to many organic structures. Requirement : 100% Nitrile gloves (minimum 4-mil thickness) paired with a fluid-resistant lab coat[2].

  • Ocular Protection (Mitigating H319): Eye Irrit. 2A signifies severe but reversible eye irritation[2]. Because solvent dissolution can create micro-splashes, standard safety glasses leave peripheral vulnerabilities. Requirement : Indirect-vented chemical splash goggles.

  • Respiratory Protection (Mitigating H332 & H336): The STOT SE 3 classification warns of potential drowsiness, dizziness, or respiratory irritation upon aerosol inhalation[1]. Requirement : All handling must occur within a certified Class II chemical fume hood to isolate the user from the hazard[3].

Section 2: Visualizing the Safety Workflow

To ensure absolute compliance, the following logic tree dictates the operational and emergency pathways when interacting with this reagent.

G A Pre-Operation: Hazard Assessment (CAS 99186-11-5) B Engineering Controls: Verify Fume Hood Airflow A->B C Don PPE: Splash Goggles, Nitrile Gloves, Lab Coat B->C D Execution: Weighing & Transfer C->D E Spill Detected? D->E F Emergency Protocol: Evacuate & Contain E->F Yes G Standard Doffing: Remove Gloves Aseptically E->G No H Waste Disposal: Segregate Contaminated PPE F->H G->H

Workflow for handling Chroman-6-methanol integrating hazard mitigation and PPE protocols.

Section 3: Self-Validating Operational Protocols

Every step in the laboratory must include a validation mechanism to ensure the control is actively protecting the researcher. Do not proceed to the next step unless the validation check passes.

Protocol 1: Safe Weighing and Transfer

  • Fume Hood Verification : Turn on the fume hood and ensure the sash is positioned at or below the certified operating height.

    • Validation Check: Tape a 1-inch strip of Kimwipe to the bottom of the sash. Inward deflection visually confirms active negative pressure before opening the reagent container.

  • PPE Integrity Check : Don nitrile gloves and chemical splash goggles.

    • Validation Check: Perform a pneumatic test by trapping air in the glove and squeezing. A lack of deflation confirms the absence of micro-punctures.

  • Static Mitigation : Chroman derivatives can hold static charge, leading to aerosolization during transfer. Use an anti-static gun (zerostat) on the weighing boat.

    • Validation Check: The substance should not "jump" or cling to the spatula during transfer.

  • Transfer : Weigh the required mass of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- using a dedicated, clean stainless-steel spatula. Cap the primary container immediately after extraction to minimize vapor/dust emission[2].

Protocol 2: Emergency Spill Management In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact[3].

  • Isolate : Lower the fume hood sash completely. If the spill occurs outside the hood, evacuate the immediate 5-meter radius.

  • Neutralize/Absorb : Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels[3].

    • Validation Check: The spilled material is completely bound when the absorbent matrix appears uniformly dry and no free-flowing reagent is visible.

  • Collect : Use a non-sparking tool to sweep the absorbed mixture into a sealable hazardous waste container[2].

  • Decontaminate : Wash the spill surface with a 10% bleach solution or appropriate organic solvent (e.g., ethanol), followed by soap and water.

Section 4: Disposal and Logistical Planning

Improper doffing and disposal are primary vectors for secondary chemical exposure[3].

  • Doffing Procedure : Remove gloves using the "beak method" (pinching the exterior of the wrist and pulling inside out) to ensure bare skin never touches the contaminated exterior[2].

  • Waste Segregation : Place all contaminated weighing boats, spatulas, and PPE into a dedicated, clearly labeled "Acute Tox / Irritant Solid Waste" bin. Never mix organic chemical waste with strong oxidizing agents or concentrated acids.

References

  • NextSDS Chemical Database . "(3,4-dihydro-2H-1-benzopyran-6-yl)methanol — Chemical Substance Information." NextSDS. Available at:[Link]

  • EPA OSC Response . "Safety Data Sheet - General Acute Tox 4 / Skin Irrit 2." Environmental Protection Agency. Available at:[Link]

Sources

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